molecular formula C27H44O B192480 Tachysterol3 CAS No. 17592-07-3

Tachysterol3

Cat. No.: B192480
CAS No.: 17592-07-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-FMCTZRJNSA-N
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Description

Tachysterol 3 is a secosteroid derived from the photoisomerization of 7-dehydrocholesterol and previtamin D3 in the skin upon exposure to ultraviolet B (UVB) radiation . Once considered a simple precursor, recent research has established Tachysterol 3 and its hydroxy-metabolites as endogenously produced, biologically active molecules with significant research value . Endogenous Tachysterol 3 has been detected in human serum, and it serves as a substrate for cytochrome P450 enzymes CYP11A1 and CYP27A1, producing metabolites like 20S-hydroxytachysterol3 [20S(OH)T3] and 25-hydroxythis compound [25(OH)T3], which are also found in human epidermis and serum . The primary research applications for Tachysterol 3 and its derivatives are in the study of nuclear receptor signaling and skin cell biology. These compounds have been shown to act as agonists for the Vitamin D Receptor (VDR), stimulating its translocation to the nucleus and the expression of target genes like CYP24A1 . Furthermore, the hydroxy-metabolites exhibit a unique pattern of nuclear receptor engagement, functioning as ligands for the Aryl Hydrocarbon Receptor (AhR), and the Liver X Receptors (LXRα and β), and the Peroxisome Proliferator-Activated Receptor γ (PPARγ) . In functional studies on human skin cells, 20S(OH)T3 and 25(OH)T3 demonstrate potent anti-proliferative effects on epidermal keratinocytes and dermal fibroblasts . They also stimulate the expression of differentiation and anti-oxidative genes in keratinocytes, highlighting their potential role in photoprotection and the maintenance of skin homeostasis . The multifaceted mechanism of action, impacting multiple signaling pathways beyond the canonical VDR pathway, makes Tachysterol 3 a compelling compound for investigating novel therapeutic strategies for skin conditions, cancer, and oxidative stress-related diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
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InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-FMCTZRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317912
Record name Tachysterol3
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Molecular Weight

384.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Tachysterol 3
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CAS No.

17592-07-3
Record name Tachysterol3
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Record name Tachysterol3
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Record name (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
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Record name TACHYSTEROL 3
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Record name Tachysterol 3
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Presence of Tachysterol3 in Human Skin: From Photochemical Origins to Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tachysterol3, an often-overlooked photoproduct of vitamin D3 synthesis, and its endogenous presence and function within human skin. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate photochemistry, metabolic activation, and potential physiological roles of this compound, underpinned by current scientific evidence and detailed analytical methodologies.

Introduction: Beyond the Canonical Vitamin D3 Pathway

The cutaneous synthesis of vitamin D3 is a cornerstone of skin physiology, initiated by the exposure of 7-dehydrocholesterol (7-DHC) to ultraviolet B (UVB) radiation. This process, however, is not a linear path to vitamin D3 but a complex web of photochemical reactions. While the conversion of 7-DHC to pre-vitamin D3 and its subsequent thermal isomerization to vitamin D3 is well-documented, the formation of other photoproducts, such as this compound and lumisterol3, is a critical, yet less explored, aspect of this pathway.[1][2] this compound, a stereoisomer of pre-vitamin D3, arises from the continued irradiation of pre-vitamin D3, representing a branch point in the synthesis cascade.[1][3] Emerging research has begun to shed light on the endogenous presence of this compound in human skin and its potential biological relevance, suggesting it is not merely an inert byproduct but an active participant in cutaneous homeostasis.

Photochemical Genesis of this compound in the Epidermis

The formation of this compound is a direct consequence of the interaction between UVB light and pre-vitamin D3 within the plasma membrane of keratinocytes.[1] This photochemical isomerization is a reversible process, existing in a dynamic equilibrium with pre-vitamin D3 and lumisterol3 under continuous UV exposure.[3] The efficiency of this compound formation is dependent on the wavelength and dose of UVB radiation.

The Photochemical Cascade

The initial step involves the absorption of UVB photons (290-315 nm) by 7-DHC, leading to the opening of its B-ring to form the unstable intermediate, pre-vitamin D3.[1][2] Pre-vitamin D3 can then follow one of two paths: thermal isomerization to the more stable vitamin D3 or further photoisomerization upon absorbing additional UVB photons.[1][3] This latter path leads to the formation of this compound and lumisterol3.[1][3]

Tachysterol3_Formation cluster_skin Epidermal Keratinocyte 7-DHC 7-Dehydrocholesterol Pre-D3 Pre-vitamin D3 7-DHC->Pre-D3 UVB (290-315nm) VitaminD3 Vitamin D3 Pre-D3->VitaminD3 Thermal Isomerization This compound This compound Pre-D3->this compound UVB Lumisterol3 Lumisterol3 Pre-D3->Lumisterol3 UVB

Caption: Photochemical formation of this compound from 7-DHC in the skin.

Endogenous Presence and Metabolic Activation

Recent analytical advancements have unequivocally demonstrated the endogenous presence of this compound in human epidermis and serum.[1][4] Its concentration in the epidermis is notable, suggesting a steady-state level is maintained under physiological conditions.[1] More significantly, this compound is not metabolically inert. It serves as a substrate for key enzymes in the vitamin D metabolic pathway.

Enzymatic Hydroxylation

The enzymes CYP11A1 and CYP27A1, known for their roles in steroidogenesis and vitamin D metabolism, have been shown to hydroxylate this compound.[1][4] This enzymatic action produces biologically active hydroxyderivatives, primarily 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3).[1][4] Both of these metabolites have been detected in human epidermis and serum, indicating a novel metabolic pathway for a vitamin D-related compound.[1][4]

Analytical Methodologies for this compound Detection and Quantification

The accurate detection and quantification of this compound and its metabolites in biological matrices present an analytical challenge due to their structural similarity to other vitamin D isomers and their relatively low concentrations. The gold-standard methodology relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A robust extraction protocol is paramount for reliable quantification. The choice of solvent and technique is critical to ensure high recovery and minimize degradation of the target analytes.

Experimental Protocol: Extraction of this compound and its Metabolites from Human Epidermis

  • Homogenization: Homogenize epidermal tissue samples in phosphate-buffered saline (PBS).

  • Solvent Extraction: Add 75% acetonitrile to the homogenate and repeat the homogenization process. This step serves to precipitate proteins and extract the lipophilic sterols.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

  • Drying: Dry the supernatant under a stream of nitrogen.

  • Storage: Store the dried extract at -80°C until LC-MS/MS analysis.

Self-Validation Note: The inclusion of an internal standard, such as a deuterated analog of this compound, during the initial homogenization step is crucial for correcting for any losses during sample preparation and for accurate quantification.

LC-MS/MS Analysis

LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of this compound and its hydroxylated metabolites.

Table 1: Representative LC-MS/MS Parameters for this compound and Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound385.3 [M+H]+367.3 [M+H-H2O]+Optimized
20S(OH)T3401.3 [M+H]+383.3 [M+H-H2O]+Optimized
25(OH)T3401.3 [M+H]+383.3 [M+H-H2O]+Optimized

Causality Behind Experimental Choices: The selection of precursor and product ions is based on the specific fragmentation patterns of each analyte, ensuring high specificity in the complex biological matrix.[1] The use of a C18 reversed-phase column is standard for the separation of these non-polar molecules, with a gradient elution of methanol or acetonitrile in water providing optimal resolution.[1]

Biological Activities and Potential Physiological Roles

Contrary to being an inactive photoproduct, recent evidence indicates that this compound and its metabolites possess significant biological activity in human skin cells.

Effects on Keratinocytes and Fibroblasts

Studies have shown that 20S(OH)T3 and 25(OH)T3 can inhibit the proliferation of both epidermal keratinocytes and dermal fibroblasts.[1][4][5] Furthermore, these metabolites stimulate the expression of genes involved in keratinocyte differentiation and antioxidant pathways, in a manner comparable to the active form of vitamin D3, 1,25-dihydroxyvitamin D3.[1][4][5][6] These findings suggest a role for the this compound metabolic pathway in maintaining skin homeostasis and barrier function.

Interaction with Nuclear Receptors

The biological effects of this compound metabolites are mediated, at least in part, through their interaction with a range of nuclear receptors. While they can act on the Vitamin D Receptor (VDR), they also show affinity for other receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][4] This promiscuous receptor interaction suggests that the this compound pathway may influence a broader array of cellular processes than previously anticipated.

Tachysterol3_Signaling cluster_cell Skin Cell (e.g., Keratinocyte) cluster_nucleus Nucleus T3_metabolites 20S(OH)T3 25(OH)T3 VDR VDR T3_metabolites->VDR AhR AhR T3_metabolites->AhR LXRs LXRs T3_metabolites->LXRs PPARg PPARγ T3_metabolites->PPARg Gene Expression\n(Differentiation, Anti-proliferation) Gene Expression (Differentiation, Anti-proliferation) VDR->Gene Expression\n(Differentiation, Anti-proliferation) Gene Expression\n(Detoxification, Inflammation) Gene Expression (Detoxification, Inflammation) AhR->Gene Expression\n(Detoxification, Inflammation) Gene Expression\n(Lipid Metabolism, Inflammation) Gene Expression (Lipid Metabolism, Inflammation) LXRs->Gene Expression\n(Lipid Metabolism, Inflammation) Gene Expression\n(Lipid Metabolism, Anti-inflammatory) Gene Expression (Lipid Metabolism, Anti-inflammatory) PPARg->Gene Expression\n(Lipid Metabolism, Anti-inflammatory)

Caption: Proposed signaling pathways of this compound metabolites in skin cells.

Future Directions and Therapeutic Potential

The discovery of an endogenous this compound metabolic pathway in human skin opens up new avenues for research and therapeutic development. Key areas for future investigation include:

  • Elucidating the full spectrum of biological activities: Further studies are needed to fully understand the physiological roles of this compound and its metabolites in skin health and disease.

  • Investigating the regulation of the this compound pathway: Understanding how factors such as UV exposure, genetics, and disease states influence the production and metabolism of this compound is crucial.

  • Exploring therapeutic applications: The anti-proliferative and pro-differentiating properties of this compound metabolites suggest their potential as novel therapeutics for skin disorders such as psoriasis and certain types of skin cancer.

Conclusion

This compound is emerging from the shadow of vitamin D3 as a biologically significant molecule in its own right. Its endogenous presence in human skin, coupled with a newly discovered metabolic activation pathway and diverse biological activities, positions it as a key player in cutaneous physiology. For researchers and drug developers, a deeper understanding of the this compound axis offers a promising frontier for novel therapeutic strategies in dermatology.

References

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. The FASEB Journal, 36(8), e22442. [Link]

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. [Link]

  • Slominski, A. T., et al. (2022). This compound‐hydroxyderivatives inhibit cell proliferation and... ResearchGate. [Link]

  • Slominski, A. T., et al. (2017). Photoprotective properties of vitamin D and lumisterol hydroxyderivatives. Scientific Reports, 7(1), 12938. [Link]

  • Andreo, K. (2014). Generation of previtamin D3 from this compound: a novel approach for producing vitamin D3 in the winter. OpenBU. [Link]

  • Slominski, A. T., et al. (2023). Biological effects of CYP11A1-derived vitamin D and lumisterol metabolites in the skin. The Journal of Steroid Biochemistry and Molecular Biology, 225, 106184. [Link]

Sources

Methodological & Application

Tachysterol3 synthesis and purification protocol for research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tachysterol3: A Comprehensive Guide to Laboratory-Scale Synthesis and Purification

Introduction

This compound is a geometric photoisomer of previtamin D3, formed in the skin upon exposure to ultraviolet B (UVB) radiation.[1][2] While historically viewed as a byproduct of vitamin D3 synthesis, recent research has unveiled its own distinct biological activities and metabolic pathways, making it a compound of significant interest in endocrinology, dermatology, and drug development.[1][3][4] this compound and its hydroxylated metabolites have been shown to interact with various nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRs), modulating gene expression related to cell proliferation, differentiation, and anti-oxidative responses.[1][3][5]

This guide provides a detailed, field-proven protocol for the photochemical synthesis of this compound from 7-dehydrocholesterol (7-DHC) and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and adaptable for research laboratory settings, enabling the generation of high-purity this compound for experimental use.

Part 1: Photochemical Synthesis of this compound

Scientific Principle

The synthesis of this compound is rooted in the fundamental photochemistry of sterols. The process begins with the UVB-induced transformation of 7-dehydrocholesterol (7-DHC), the precursor to vitamin D3. Absorption of UVB photons by the conjugated diene system in the B-ring of 7-DHC leads to the opening of the ring, forming the unstable intermediate, previtamin D3.[1][2][6] Previtamin D3 exists in equilibrium with vitamin D3 through a temperature-dependent isomerization. However, previtamin D3 can also absorb UVB radiation, leading to its isomerization into two stable stereoisomers: lumisterol3 and this compound.[1][6] The yield of this compound is highly dependent on the wavelength of UV light used, with shorter wavelengths generally favoring its formation.[7]

Synthesis_Pathway 7-DHC 7-DHC PreVitaminD3 PreVitaminD3 7-DHC->PreVitaminD3 UVB (280-315 nm) This compound This compound PreVitaminD3->this compound UVB Photoisomerization VitaminD3 VitaminD3 PreVitaminD3->VitaminD3 Thermal Isomerization Lumisterol3 Lumisterol3 PreVitaminD3->Lumisterol3 UVB Photoisomerization

Caption: Photochemical conversion of 7-DHC to this compound.

Experimental Protocol: Synthesis

This protocol details the conversion of 7-DHC to a mixture of photoisomers enriched in this compound.

1. Materials and Equipment:

  • 7-dehydrocholesterol (≥98% purity)

  • Anhydrous Ethanol (or Hexane), HPLC grade

  • Quartz reaction vessel with a gas inlet/outlet

  • UVB lamp with a peak emission around 295 nm

  • Magnetic stirrer and stir bar

  • Inert gas source (Argon or Nitrogen)

  • Rotary evaporator

2. Step-by-Step Procedure:

  • Solution Preparation: Dissolve 7-dehydrocholesterol in anhydrous ethanol to a final concentration of 0.1-0.5 mg/mL in the quartz reaction vessel.

    • Rationale: Ethanol is a good solvent for 7-DHC and is transparent to the UVB wavelengths required for the reaction. Using anhydrous solvent minimizes potential side reactions.

  • Inert Atmosphere: Place a magnetic stir bar in the vessel. Seal the vessel and purge the solution and headspace with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring gently. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The conjugated triene system of this compound is highly susceptible to oxidation. An inert atmosphere is critical to prevent the formation of oxidized byproducts and ensure product integrity.

  • Photochemical Reaction: Place the sealed vessel under the UVB lamp. The distance from the lamp should be adjusted to ensure uniform irradiation of the solution. Stir the solution continuously at room temperature.

    • Rationale: Continuous stirring ensures that the entire solution is evenly exposed to the UV radiation, leading to a more homogenous reaction and preventing localized over-irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots using analytical HPLC to observe the consumption of 7-DHC and the formation of previtamin D3, this compound, and other isomers. The reaction is typically run for 2-4 hours.

    • Rationale: Over-irradiation can lead to the degradation of this compound into other photoproducts, known as toxisterols.[8] HPLC monitoring allows for the reaction to be stopped when the concentration of this compound is maximal.

  • Reaction Termination and Work-up: Once the desired conversion is achieved, turn off the UV lamp. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature (<30°C) to yield a crude mixture of photoisomers as a white or off-white solid film.

    • Rationale: this compound is heat-sensitive. Low-temperature evaporation is essential to prevent thermal degradation.

ParameterRecommended ConditionRationale & Key Considerations
Precursor 7-DehydrocholesterolHigh purity is essential to avoid complicating the final product mixture.
Solvent Anhydrous Ethanol or HexaneMust be UV-transparent at the irradiation wavelength and easily evaporated.
Concentration 0.1 - 0.5 mg/mLHigher concentrations can lead to self-shielding and reduced reaction efficiency.
UV Wavelength Peak emission ~295 nmShorter wavelengths favor tachysterol formation over vitamin D.[7]
Temperature Room Temperature (20-25°C)Avoids thermal isomerization of previtamin D3 to vitamin D3, maximizing the substrate for photoisomerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the conjugated triene systems in the products.
Reaction Time 2 - 4 hours (Monitor by HPLC)Must be optimized to maximize this compound yield before degradation occurs.

Part 2: Purification of this compound

Scientific Principle

The crude product from the photochemical reaction is a complex mixture of structurally similar isomers (unreacted 7-DHC, previtamin D3, vitamin D3, lumisterol3, and this compound).[9] Due to their similar physical properties, separation requires a high-resolution technique. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, offering excellent resolving power to isolate this compound from the other isomers.[10][11] Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on available equipment and desired scale.

Purification_Workflow Crude Crude Photoproduct (Mixture of Isomers) PrepHPLC Preparative HPLC System Crude->PrepHPLC Fractions Collect Fractions Based on UV Absorbance PrepHPLC->Fractions Purity Purity Analysis (Analytical HPLC) Fractions->Purity Purity->PrepHPLC If Impure (Re-purify) Characterization Structural Confirmation (MS, NMR, UV-Vis) Purity->Characterization If Pure Final High-Purity this compound Characterization->Final

Caption: Workflow for the purification and validation of this compound.

Experimental Protocol: Purification & Validation

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • Normal-Phase Silica or Reversed-Phase C18 preparative column

  • HPLC-grade solvents (e.g., hexane, isopropanol, methanol, water)

  • Analytical HPLC system for purity assessment

  • Spectroscopic instruments (UV-Vis, MS, NMR)

2. Step-by-Step Purification Procedure (Normal-Phase Example):

  • Sample Preparation: Re-dissolve the crude photoproduct film in a small volume of the mobile phase (e.g., Hexane:Isopropanol 99:1 v/v). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Separation: Equilibrate the preparative silica column with the mobile phase. Inject the sample onto the column. The separation is performed isocratically.

    • Rationale: Normal-phase chromatography provides excellent separation for non-polar isomers like sterols. The elution order is typically based on polarity, with less polar compounds eluting first.

  • Fraction Collection: Monitor the column eluent at a wavelength where this compound has strong absorbance (approx. 280 nm). Collect fractions corresponding to the peak identified as this compound based on analytical standards or retention time comparison.

  • Solvent Evaporation: Pool the pure fractions containing this compound. Remove the solvent using a rotary evaporator at low temperature (<30°C). The final product should be a white, crystalline solid.

ParameterExample Condition (Normal-Phase)Rationale & Key Considerations
Column Preparative Silica (Si), 5-10 µm particle sizeProvides good selectivity for non-polar isomers.
Mobile Phase Hexane:Isopropanol (99:1 v/v)Isocratic elution is often sufficient. The ratio can be optimized for best resolution.
Flow Rate Dependent on column diameter (e.g., 5-20 mL/min)Must be optimized for separation efficiency without excessive backpressure.
Detection UV at 280 nmThis compound has a characteristic UV absorption maximum around this wavelength.
Elution Order Typically: this compound, Vitamin D3, Previtamin D3, 7-DHCOrder may vary slightly based on exact conditions.

3. Purity Assessment and Characterization:

  • Purity Check: Dissolve a small amount of the purified product and analyze it using an analytical HPLC method. Purity should be ≥98% for most research applications.[12]

  • Identity Confirmation:

    • UV-Vis Spectroscopy: Confirm the characteristic absorption spectrum in ethanol, with a maximum (λmax) around 281 nm.

    • Mass Spectrometry (MS): Verify the correct molecular weight (C₂₇H₄₄O, MW: 384.64).[12]

    • NMR Spectroscopy: Perform ¹H and ¹³C NMR to confirm the precise chemical structure and stereochemistry, which is the definitive method for structural elucidation.

Part 3: Stability, Handling, and Storage

This compound is a sensitive molecule. Proper handling and storage are paramount to maintain its integrity.

  • Light Sensitivity: this compound is a photoproduct and can be altered by further exposure to UV light. All manipulations should be carried out in amber vials or under light-protected conditions.

  • Oxidative Instability: The conjugated triene system is prone to oxidation. Purified this compound should be stored under an inert atmosphere (argon or nitrogen).[12]

  • Thermal Sensitivity: The compound is susceptible to heat-induced degradation.

  • Storage Conditions: For long-term storage, this compound should be kept as a solid at -80°C, protected from light, and under an inert gas.[12] For short-term use, solutions can be stored at -20°C.

Safety Precautions

  • UV Radiation: Use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves) when operating the UVB lamp to prevent skin and eye damage.

  • Solvents: Handle flammable organic solvents such as hexane and ethanol in a well-ventilated fume hood.

  • Compound Handling: As this compound is a biologically active molecule, standard laboratory safety practices, including wearing gloves and a lab coat, should be followed during handling.

References

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. The FASEB Journal. Available at: [Link]

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. PubMed. Available at: [Link]

  • Boche, D., et al. (2023). Antioxidant Functions of Vitamin D and CYP11A1-Derived Vitamin D, Tachysterol, and Lumisterol Metabolites: Mechanisms, Clinical Implications, and Future Directions. MDPI. Available at: [Link]

  • Kühn, J., et al. (2022). Tachysterol2 increases the synthesis of fibroblast growth factor 23 in bone cells. Frontiers. Available at: [Link]

  • Slominski, A. T., et al. (2022). This compound‐hydroxyderivatives inhibit cell proliferation and stimulate the keratinocyte differentiation program. ResearchGate. Available at: [Link]

  • Liu, F., et al. (2024). Optimization of synthesis process and photocatalytic mechanism of tachysterol under ultraviolet irradiation. ResearchGate. Available at: [Link]

  • Mroginski, M. A., et al. (2017). The role of tachysterol in vitamin D photosynthesis – a non-adiabatic molecular dynamics study. RSC Publishing. Available at: [Link]

  • CN102558006B. A method for separating vitamin D3 and tachysterol T3. Google Patents.
  • Puthenvitil, S. K., et al. (2025). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.). PubMed. Available at: [Link]

  • Philips, N.V. (1958). Method of producing tachysterol and dihydrotachysterol. Google Patents.
  • Navas, L. B., et al. (2020). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. MDPI. Available at: [Link]

  • Slominski, A. T., et al. (2022). This compound compounds act as agonists on the AhR. ResearchGate. Available at: [Link]

  • Slominski, A. T., et al. (2018). Photoprotective properties of vitamin D and lumisterol hydroxyderivatives. PubMed Central. Available at: [Link]

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Application Notes & Protocols: In Vitro Cell Culture Assays for Tachysterol3 Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tachysterol3 (T3), a photoisomer of previtamin D3, has long been considered an inactive byproduct of ultraviolet B (UVB) radiation exposure on the skin. However, recent groundbreaking research has revealed that T3 can be metabolically activated into potent signaling molecules that exert biological effects through multiple nuclear receptors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound and its hydroxyderivatives in vitro. We move beyond simple step-by-step instructions to explain the causal science behind the protocols, ensuring a robust and self-validating experimental design. This document details assays to measure Vitamin D Receptor (VDR) activation, target gene expression, and cellular differentiation, providing the necessary tools to dissect the complex pharmacology of this emerging class of seco-steroids.

The Scientific Premise: Metabolic Activation is Key

Understanding the activity of this compound requires a fundamental shift in perspective. Unlike the canonical Vitamin D3 pathway, T3 itself exhibits minimal direct biological activity.[1] Its function is unlocked through enzymatic hydroxylation, primarily by two key cytochrome P450 enzymes: CYP11A1 and CYP27A1.[2][3]

  • CYP11A1 hydroxylates T3 to produce 20S-hydroxythis compound (20S(OH)T3) .

  • CYP27A1 hydroxylates T3 to produce 25-hydroxythis compound (25(OH)T3) .

These hydroxylated metabolites are the true bioactive molecules, having been detected in human epidermis and serum.[1] They function as agonists for the Vitamin D Receptor (VDR) and, intriguingly, also interact with other critical nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2]

Therefore, any in vitro assessment of T3 "activity" is fundamentally an investigation into the cellular capacity to metabolize T3 and the subsequent action of its derivatives. Assays should ideally be conducted with the synthesized hydroxyderivatives themselves or in cell systems known to express the necessary activating enzymes.

Tachysterol3_Activation_Pathway cluster_0 Photochemical Conversion (Skin) cluster_1 Metabolic Activation cluster_2 Nuclear Receptor Signaling 7-DHC 7-DHC Previtamin D3 Previtamin D3 7-DHC->Previtamin D3 UVB This compound This compound Previtamin D3->this compound UVB Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization 20S(OH)T3 20S(OH)T3 This compound->20S(OH)T3 CYP11A1 25(OH)T3 25(OH)T3 This compound->25(OH)T3 CYP27A1 VDR VDR 20S(OH)T3->VDR AhR AhR 20S(OH)T3->AhR 25(OH)T3->VDR LXR LXR 25(OH)T3->LXR PPARg PPARg 25(OH)T3->PPARg Gene Transcription Gene Transcription VDR->Gene Transcription Biological Response AhR->Gene Transcription LXR->Gene Transcription PPARg->Gene Transcription

Caption: Workflow for a GAL4-VDR hybrid reporter gene assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293T cells in a white, clear-bottom 96-well plate.

  • Transfection: After 24 hours, co-transfect the cells using a lipid-based transfection reagent with the three plasmids: GAL4-VDR-LBD, UAS-Luciferase, and a normalization control (e.g., pRL-SV40). The optimal DNA-to-reagent ratio should be determined empirically.

  • Recovery: Allow cells to recover and express the plasmids for 4-6 hours.

  • Treatment: Carefully remove the transfection medium and add fresh medium containing the test compounds (vehicle, positive control, and T3/metabolites) as described in Protocol 1.

  • Incubation: Incubate for 18-24 hours to allow for robust reporter protein expression.

  • Lysis and Detection: Use a dual-luciferase reporter assay system. Lyse the cells and sequentially measure the firefly and Renilla luciferase activities in a plate luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number. Determine the "fold induction" by dividing the normalized signal of treated wells by the normalized signal of the vehicle control. Plot the fold induction against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Protocol 3: Osteogenic Differentiation via Alkaline Phosphatase (ALP) Assay

This assay measures a functional, phenotypic outcome of VDR activation in a relevant cell type. It is a valuable secondary assay to confirm that the transcriptional activity observed in the previous protocols translates into a physiological change.

Scientific Rationale: VDR activation is a key step in the differentiation of pre-osteoblasts into mature, bone-mineralizing osteoblasts. [4]Alkaline phosphatase (ALP) is an enzyme expressed on the surface of osteoblasts, and its activity increases significantly during early differentiation. [5]The assay measures this enzymatic activity using a colorimetric substrate, p-nitrophenyl phosphate (pNPP), which is converted by ALP into the yellow product p-nitrophenol. [6] Step-by-Step Protocol:

  • Cell Seeding: Plate MG-63 cells in a 48-well or 96-well plate and grow to near confluency.

  • Differentiation and Treatment: Switch the growth medium to an osteogenic differentiation medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate). Add the test compounds (vehicle, positive control, T3/metabolites) to this medium.

  • Incubation: Culture the cells for 3 to 7 days, replacing the medium with freshly prepared differentiation medium and compounds every 2-3 days.

  • Cell Lysis: Wash the cells gently with PBS. Lyse the cells with a passive lysis buffer (e.g., 0.1% Triton X-100 in PBS) and gentle agitation.

  • ALP Activity Measurement:

    • Transfer a portion of the cell lysate to a new 96-well plate.

    • Add an ALP substrate solution containing pNPP in a diethanolamine buffer.

    • Incubate at 37°C for 15-60 minutes, or until a distinct yellow color develops in the positive control wells.

    • Stop the reaction by adding 3M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Protein Normalization: Use the remaining portion of the cell lysate to perform a total protein assay (e.g., BCA or Bradford assay).

  • Data Analysis: Create a standard curve using known concentrations of p-nitrophenol to quantify ALP activity. Normalize the ALP activity of each sample to its total protein concentration. This corrects for any differences in cell number due to proliferation or cytotoxicity.

Data Interpretation and Expected Outcomes

A comprehensive analysis will integrate the results from all assays. Since T3 metabolites are the active compounds, they are expected to show dose-dependent activity, while the parent T3 compound should be significantly less potent or inactive, especially in cell lines with low metabolic capacity.

Hypothetical Data Summary:

Compound VDR Reporter EC₅₀ (nM) CYP24A1 Induction (Fold @ 100nM) ALP Activity (Fold @ 100nM)
Vehicle (0.1% EtOH) N/A1.0 ± 0.11.0 ± 0.2
1,25(OH)₂D₃ 0.5 ± 0.1150 ± 204.5 ± 0.5
20S(OH)T3 15 ± 380 ± 123.1 ± 0.4
25(OH)T3 25 ± 565 ± 92.8 ± 0.3
This compound (T3) >10,0001.5 ± 0.41.1 ± 0.2

This table represents illustrative data. Actual values will vary based on the specific cell line and assay conditions.

The data should demonstrate that the hydroxylated metabolites of T3, but not T3 itself, act as VDR agonists, albeit with potentially lower potency than the canonical VDR ligand, 1,25(OH)₂D₃. This profile underscores their unique biological activity and potential for distinct therapeutic applications.

References
  • Slominski, A. T., Kim, T., Li, W., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22425. [Link]

  • Slominski, A. T., Kim, T., Li, W., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. PubMed, 35838947. [Link]

  • Tuckey, R. C., Kim, T., Slominski, R. M., et al. (2022). This compound‐hydroxyderivatives inhibit cell proliferation and stimulate the keratinocyte differentiation program. ResearchGate. [Link]

  • Slominski, A. T., Chaiprasongsuk, A., Janjetovic, Z., et al. (2022). Metabolic activation of tachysterol to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. Journal of the Endocrine Society, 6(Suppl 1), A885. [Link]

  • Bikle, D. D. (2014). Vitamin D Assays. PubMed Central (PMC). [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link]

  • Carlberg, C., & Seuter, S. (2010). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. PubMed Central (PMC). [Link]

  • Sawakuchi, T., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Omega, 7(15), 12833–12842. [Link]

  • An, B. S., et al. (2014). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PubMed Central (PMC). [Link]

  • MedlinePlus. (2017). CYP24A1 gene. MedlinePlus Genetics. [Link]

  • Pike, J. W., & Meyer, M. B. (2012). Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. PubMed Central (PMC). [Link]

  • ResearchGate. (2014). Reporter gene assay formats. [Link]

  • Kim, T. K., et al. (2024). In vivo contribution of Cyp24a1 promoter vitamin D response elements. PubMed Central (PMC). [Link]

  • Wang, Y., & Arvanitis, C. (2014). Reporter gene assay formats. ResearchGate. [Link]

  • INDIGO Biosciences. (n.d.). Human VDR Reporter Assay Kit. Indigo Biosciences. [Link]

  • Rehman, A., & Ma, H. (1995). A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Histochemical Journal, 27(1), 69-74. [Link]

  • Sawakuchi, T., et al. (2022). Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. ACS Publications. [Link]

Sources

Enzymatic Synthesis of Bioactive Tachysterol3 Metabolites: An Application Note and In Vitro Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Tachysterol3

This compound (T3), a key photoproduct of previtamin D3, has long been considered a biologically less active isomer in the complex vitamin D metabolic pathway.[1] However, emerging research has unveiled a fascinating new dimension to its physiological role, demonstrating that T3 can be enzymatically hydroxylated into potent metabolites with significant biological activities.[1][2] These metabolites, notably 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), have been shown to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts, and stimulate the expression of genes involved in cellular differentiation and antioxidant responses.[2] Their mechanisms of action are multifaceted, extending beyond the classical vitamin D receptor (VDR) to include interactions with the aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and peroxisome proliferator-activated receptor γ (PPARγ).[1][2]

This discovery has profound implications for drug development, particularly in dermatology and oncology, where the regulation of cell proliferation and differentiation is paramount. The enzymatic synthesis of these T3 metabolites offers a powerful tool for researchers to produce these compounds in a controlled in vitro environment, enabling detailed investigation of their biological functions and therapeutic potential. This application note provides a comprehensive, step-by-step protocol for the enzymatic synthesis of 20S(OH)T3 and 25(OH)T3 using recombinant human cytochrome P450 enzymes, CYP11A1 and CYP27A1, respectively. We will delve into the rationale behind each experimental step, from the preparation of the reconstituted enzyme system to the extraction and analysis of the resulting metabolites, empowering researchers to confidently embark on their own investigations into this exciting new frontier of vitamin D biology.

Metabolic Pathway Overview

The enzymatic conversion of this compound to its hydroxylated metabolites is primarily carried out by two key mitochondrial cytochrome P450 enzymes: CYP11A1 and CYP27A1.[1][2] These enzymes act as monooxygenases, incorporating one atom of oxygen into the T3 molecule.[1] The process requires a functional electron transport chain, consisting of adrenodoxin reductase and adrenodoxin, to transfer electrons from NADPH to the P450 enzyme.[3]

Tachysterol3_Metabolism cluster_enzymes Enzymatic Conversion T3 This compound CYP11A1 CYP11A1 T3->CYP11A1 Hydroxylation at C20 CYP27A1 CYP27A1 T3->CYP27A1 Hydroxylation at C25 NADPH NADPH AdR Adrenodoxin Reductase NADPH->AdR e- Adx Adrenodoxin AdR->Adx e- Adx->CYP11A1 e- Adx->CYP27A1 e- P450 Cytochrome P450 Metabolite_20S 20S(OH)this compound CYP11A1->Metabolite_20S Metabolite_25 25(OH)this compound CYP27A1->Metabolite_25

Figure 1: Enzymatic hydroxylation of this compound by CYP11A1 and CYP27A1.

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound metabolites can be broken down into four key stages: Reagent Preparation, Enzymatic Reaction, Metabolite Extraction, and Product Analysis. Each stage is critical for the successful and reproducible synthesis of the target compounds.

workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_extraction 3. Metabolite Extraction cluster_analysis 4. Product Analysis Recon Reconstitute Lyophilized Enzymes & Substrate Incubate Incubate T3 with Reconstituted Enzyme System Recon->Incubate Buffer Prepare Reaction Buffer & Cofactor Solutions Buffer->Incubate Extract Liquid-Liquid Extraction of Metabolites Incubate->Extract Dry Dry Down Organic Phase Extract->Dry Reconstitute Reconstitute Extract in Mobile Phase Dry->Reconstitute Analyze Analyze by HPLC or LC-MS/MS Reconstitute->Analyze

Figure 2: Overall experimental workflow for this compound metabolite synthesis.

Detailed Protocols

Part 1: Reagent Preparation and Storage

A. This compound Stock Solution

This compound is sensitive to light, temperature, and oxidation.[4] Therefore, proper handling and storage are crucial for maintaining its integrity.

  • Reconstitution: If starting with a lyophilized powder, briefly centrifuge the vial to collect all the material at the bottom. Reconstitute in an appropriate organic solvent such as chloroform or methanol to a stock concentration of 1-5 mg/mL.[4]

  • Storage: Store the stock solution in an amber vial at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4][5] For working solutions, dilute the stock in the reaction buffer or a compatible solvent immediately before use.

B. Recombinant Enzymes and Cofactors

This protocol utilizes a reconstituted in vitro system comprising the cytochrome P450 enzyme (CYP11A1 or CYP27A1), adrenodoxin, and adrenodoxin reductase. Commercially available recombinant proteins are often supplied in a lyophilized form.

  • Reconstitution of Lyophilized Proteins:

    • Briefly centrifuge the vials to ensure the protein pellet is at the bottom.

    • Reconstitute the lyophilized proteins in sterile, deionized water or a buffer recommended by the supplier (e.g., Tris/PBS-based buffer) to a stock concentration of 10-50 µM.

    • Gently mix by pipetting up and down or by inverting the vial; do not vortex. If the protein does not dissolve immediately, it can be gently rocked at 4°C for a few hours.

  • Storage of Protein Stocks:

    • For short-term storage (up to one week), keep the reconstituted protein solutions at 4°C.

    • For long-term storage, add glycerol to a final concentration of 20-50% (v/v) to prevent freeze-thaw damage, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.

C. Reaction Buffer and NADPH Solution

  • Reaction Buffer (50 mM Potassium Phosphate, pH 7.4):

    • Prepare a stock solution of 1 M potassium phosphate monobasic (KH₂PO₄) and 1 M potassium phosphate dibasic (K₂HPO₄).

    • To prepare 1 L of 50 mM potassium phosphate buffer, pH 7.4, mix approximately 9.5 mL of 1 M KH₂PO₄ and 40.5 mL of 1 M K₂HPO₄ and bring the final volume to 1 L with deionized water. Adjust the pH to 7.4 using a pH meter.

    • Sterilize the buffer by autoclaving or filtration through a 0.22 µm filter.

  • NADPH Stock Solution (10 mM):

    • Dissolve NADPH tetrasodium salt in the reaction buffer to a final concentration of 10 mM.

    • Prepare this solution fresh on the day of the experiment as NADPH is unstable in solution.

Part 2: Enzymatic Reaction

The following protocol is for a final reaction volume of 200 µL. The reaction can be scaled up or down as needed.

Table 1: Reaction Components and Final Concentrations

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Reaction Buffer50 mMq.s. to 200 µL50 mM
CYP11A1 or CYP27A110 µM100.5 µM
Adrenodoxin50 µM41 µM
Adrenodoxin Reductase10 µM20.1 µM
This compound1 mM (in reaction buffer)420 µM
NADPH10 mM201 mM

Protocol:

  • In a microcentrifuge tube, combine the reaction buffer, the appropriate cytochrome P450 enzyme (CYP11A1 for 20S(OH)T3 synthesis or CYP27A1 for 25(OH)T3 synthesis), adrenodoxin, and adrenodoxin reductase.

  • Add the this compound substrate to the reaction mixture and gently mix.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the NADPH solution.

  • Incubate the reaction at 37°C for 20-60 minutes with gentle shaking. The optimal incubation time may need to be determined empirically.

  • Terminate the reaction by adding 2.5 volumes of ice-cold dichloromethane (500 µL).

Part 3: Metabolite Extraction

A liquid-liquid extraction is performed to separate the lipophilic this compound and its metabolites from the aqueous reaction components.

  • After terminating the reaction with dichloromethane, add 0.3 volumes of water (60 µL) to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the tube at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (dichloromethane) containing the metabolites using a glass pipette and transfer it to a clean glass tube.

  • Repeat the extraction of the aqueous phase twice more with 2.5 volumes of dichloromethane (500 µL) each time.

  • Pool all the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

Part 4: Product Analysis by HPLC and LC-MS/MS

The dried extract is reconstituted and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more sensitive and specific detection and quantification.

A. HPLC Analysis

  • Reconstitution: Reconstitute the dried extract in 100 µL of the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with methanol or a gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of this compound, 20S(OH)T3, and 25(OH)T3 to identify the products. Quantify the metabolites by comparing the peak areas to a standard curve.

B. LC-MS/MS Analysis

For more definitive identification and quantification, especially at low concentrations, LC-MS/MS is the method of choice.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

  • Chromatographic Conditions (Example):

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: The specific m/z transitions for this compound and its metabolites should be determined using authentic standards. Based on the structure of these compounds, likely fragmentations would involve the loss of water molecules from the protonated molecular ion.

      • This compound (M+H)⁺: m/z 385.3 -> fragments

      • 20S(OH)T3 / 25(OH)T3 (M+H)⁺: m/z 401.3 -> fragments (e.g., loss of H₂O, m/z 383.3)

  • Data Analysis: Identify the metabolites based on their specific retention times and MRM transitions. Quantify the analytes using a stable isotope-labeled internal standard and a calibration curve.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a robust and reproducible method for the in vitro enzymatic synthesis of the bioactive this compound metabolites, 20S(OH)T3 and 25(OH)T3. By leveraging the specificity of recombinant human CYP11A1 and CYP27A1, researchers can generate these valuable compounds for a wide range of downstream applications, including cell-based assays, receptor binding studies, and preclinical investigations.

The ability to produce these metabolites in a controlled manner opens up new avenues for exploring the non-canonical pathways of vitamin D metabolism and their physiological significance. Further studies utilizing these synthesized metabolites will be instrumental in elucidating their precise mechanisms of action and evaluating their therapeutic potential for various diseases. This protocol serves as a foundational tool to empower researchers in the fields of endocrinology, dermatology, and drug discovery to further unravel the complexities of the vitamin D endocrine system and harness its therapeutic promise.

References

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of this compound by CYP11A1 and CYP27A1. Retrieved from [Link]

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. Available at: [Link]

  • Chen, Y., et al. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248–257. Available at: [Link]

  • Pikuleva, I. A., & Waterman, M. R. (1999). An additional electrostatic interaction between adrenodoxin and P450c27 (CYP27A1) results in tighter binding than between adrenodoxin and p450scc (CYP11A1). The Journal of Biological Chemistry, 274(4), 2095–2102. Available at: [Link]

  • Cusabio. (n.d.). Recombinant Human Adrenodoxin, mitochondrial (FDX1). Retrieved from [Link]

  • Cusabio. (n.d.). Recombinant Human Cholesterol side-chain cleavage enzyme, mitochondrial (CYP11A1). Retrieved from [Link]

  • Mast, N., et al. (2021). Optimization of CYP27A1 recombinant protein expression. Protein Expression and Purification, 183, 105865. Available at: [Link]

  • Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Retrieved from [Link]

  • Sagara, Y., et al. (1993). Direct expression of adrenodoxin reductase in Escherichia coli and the functional characterization. Journal of Biochemistry, 113(6), 753–758. Available at: [Link]

  • Hanukoglu, I., & Jefcoate, C. R. (1980). Purification of adrenodoxin reductase, adrenodoxin, and cytochrome P-450 from adrenal cortex. Methods in Enzymology, 69, 348–357. Available at: [Link]

  • Sugiyama, T., & Yamano, T. (1975). Purification and characterization of adrenodoxin reductase from bovine adrenal cortex. FEBS Letters, 52(1), 145–148. Available at: [Link]

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22442. Available at: [Link]

  • Li, W., et al. (2011). A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of Lipid Research, 52(5), 1058–1066. Available at: [Link]

  • ResearchGate. (n.d.). A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid. Retrieved from [Link]

  • ResearchGate. (n.d.). How to properly and fully reconstitute recombinant proteins after lyophilization?. Retrieved from [Link]

  • Mast, N., et al. (2021). Optimization of CYP27A1 recombinant protein expression. Protein Expression and Purification, 183, 105865. Available at: [Link]

  • Tuckey, R. C., et al. (2020). Novel activities of CYP11A1 and their potential physiological significance. The Journal of Steroid Biochemistry and Molecular Biology, 199, 105603. Available at: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467–477. Available at: [Link]

  • Dehtiarova, L. V., et al. (2020). Study of stability and determination of residual quantity of organic solvent in lipophilic extract of pumpkin. PharmacologyOnLine, 3, 231-239. Available at: [Link]

  • Yamazaki, H., et al. (1997). Reconstitution of recombinant cytochrome P450 2C10(2C9) and comparison with cytochrome P450 3A4 and other forms: effects of cytochrome P450-P450 and cytochrome P450-b5 interactions. Archives of Biochemistry and Biophysics, 341(1), 127–134. Available at: [Link]

  • Scott, E. E., & Jansson, I. (2019). Redox partner adrenodoxin induces substrate binding to steroidogenic cytochrome P450 11B2 and 11A1 by promoting a conformational change. The Journal of Biological Chemistry, 294(41), 15026–15036. Available at: [Link]

  • Cusabio. (n.d.). Recombinant Human Cholesterol side-chain cleavage enzyme, mitochondrial (CYP11A1). Retrieved from [Link]

  • UniProt. (n.d.). CYP11A1 - Cholesterol side-chain cleavage enzyme, mitochondrial - Homo sapiens (Human). Retrieved from [Link]

  • Waters. (n.d.). Chromatographic Separation of Fat-Soluble Vitamins, Including the Two Isomers D2 and D3. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Desmosterol in Five Organic Solvents. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Labyrinth of Tachysterol3 Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of Tachysterol3 and its hydroxylated metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate challenges associated with the accurate measurement of these labile and isomeric compounds. As a senior application scientist with extensive field experience, I have designed this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you to develop robust and reliable analytical methods.

Introduction: The Analytical Conundrum of this compound

This compound (T3) is a geometric isomer of previtamin D3, formed upon exposure to UVB radiation.[1] Its biological significance is increasingly recognized, particularly through the actions of its hydroxylated metabolites, such as 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3). These metabolites have been detected in human epidermis and serum and exhibit biological activities, including influencing cell proliferation and differentiation.[2] However, their quantitative analysis is fraught with challenges stemming from their inherent chemical instability, propensity for isomerization, and low endogenous concentrations in complex biological matrices. This guide provides a structured approach to troubleshooting and overcoming these analytical hurdles.

Frequently Asked Questions (FAQs)

Sample Handling and Stability

Q1: My this compound metabolite concentrations are inconsistent across replicates. What could be the cause?

A1: The instability of this compound and its metabolites is a primary suspect. These compounds are sensitive to heat, light, and pH.[3]

  • Light Exposure: T3 is a photoproduct and can undergo further isomerization upon exposure to UV light. All sample handling steps should be performed under amber or light-protective conditions.

  • Thermal Degradation: Elevated temperatures can promote degradation and isomerization.[3] Samples should be kept on ice during processing and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: Extreme pH conditions can lead to degradation.[4] Ensure that all solutions and extraction solvents are maintained at a neutral pH unless a specific derivatization chemistry requires otherwise.

Q2: How should I store my plasma/serum samples to ensure the stability of this compound metabolites?

A2: For long-term storage, samples should be stored at -80°C. One study on phytosterols, which share structural similarities, showed better stability in a non-lyophilized state at -20°C compared to lyophilized at 4°C, suggesting that maintaining the sample in its original matrix at ultra-low temperatures is preferable.

Sample Preparation

Q3: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

A3: Matrix effects, particularly from phospholipids in plasma, are a common challenge in LC-MS/MS bioanalysis and can lead to ion suppression or enhancement.[5]

  • Protein Precipitation (PPT): While a simple and common technique, PPT is often insufficient for removing all interfering matrix components, especially phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common approach for steroids is extraction with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE).

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[6] For hydroxylated steroids, a reversed-phase sorbent (e.g., C18) is often used. A generic SPE protocol would involve conditioning the cartridge with methanol and water, loading the sample, washing with a low percentage of organic solvent to remove polar interferences, and eluting the analytes with a higher percentage of organic solvent.

  • Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract, significantly reducing matrix effects.[7][8]

Table 1: Comparison of Sample Preparation Techniques for Plasma Samples

TechniqueProsConsRecommended For
Protein Precipitation Simple, fast, inexpensiveHigh matrix effects, less clean extractInitial method development, high-throughput screening
Liquid-Liquid Extraction Good removal of polar interferencesCan be labor-intensive, may require optimization of solvent systemsCleaner extracts than PPT, suitable for many applications
Solid-Phase Extraction Excellent removal of matrix components, high analyte concentrationMore complex method development, can be more expensiveQuantitative bioanalysis requiring high sensitivity and accuracy
Phospholipid Depletion Specifically targets and removes phospholipidsCan be more expensive, may not remove other matrix componentsAssays with significant phospholipid-based matrix effects

Troubleshooting Guides

Chromatographic Separation

Issue 1: Poor resolution between this compound, its metabolites, and other vitamin D isomers.

This is a critical challenge due to the structural similarity of these compounds.

dot

Caption: Isomeric and metabolic relationships posing chromatographic challenges.

Troubleshooting Steps:

  • Column Selection:

    • C18 Columns: A good starting point for reversed-phase chromatography.[1][9]

    • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity and have been shown to be effective in separating vitamin D epimers.[10]

    • Chiral Columns: For separating stereoisomers like 20S(OH)T3 from its R-epimer, a chiral stationary phase may be necessary.

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol can provide different selectivity for structurally similar steroids.[11]

    • Additives: The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve peak shape and ionization efficiency.[12]

    • Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.

  • Temperature Control:

    • Optimizing the column temperature can influence selectivity and resolution.

LC-MS/MS Detection

Issue 2: Low sensitivity and poor ionization of this compound metabolites.

Hydroxylated steroids often exhibit poor ionization efficiency in electrospray ionization (ESI).

Troubleshooting Steps:

  • Ionization Source Optimization:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI can be more efficient for less polar compounds like steroids.

    • Atmospheric Pressure Photoionization (APPI): APPI has been shown to improve the sensitivity for vitamin D metabolites.[13]

  • Derivatization:

    • Cookson-Type Reagents: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the conjugated diene system of secosteroids, forming a highly ionizable derivative.[14] This can significantly enhance sensitivity.

    • Hydroxylamine Derivatization: This targets keto groups and can improve ionization efficiency.[15]

Table 2: Suggested Starting MRM Transitions for this compound Metabolites (Positive Ion Mode)

Based on fragmentation patterns of similar vitamin D metabolites.[10][12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound 385.3367.3[M+H-H₂O]⁺
259.2Further fragmentation
20S(OH)T3 / 25(OH)T3 401.3383.3[M+H-H₂O]⁺
365.3[M+H-2H₂O]⁺

Experimental Protocols

Protocol 1: Derivatization with a Cookson-Type Reagent (Adapted for this compound Metabolites)

This protocol is based on methods used for other vitamin D metabolites and serves as a starting point.[14]

  • Sample Preparation: Evaporate the dried sample extract to complete dryness under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of a Cookson-type reagent (e.g., 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQTAD)) in a suitable solvent like ethyl acetate.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in the derivatization reagent solution.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.

    • Quench the reaction by adding a small volume of a reducing agent solution (e.g., ascorbic acid in water).

  • Extraction of Derivative:

    • Extract the derivatized analytes using a suitable organic solvent (e.g., hexane).

    • Evaporate the organic layer to dryness and reconstitute in the LC mobile phase for analysis.

Protocol 2: Synthesis of a Deuterated Internal Standard (Conceptual)

A stable isotope-labeled internal standard is crucial for accurate quantification. The synthesis of a deuterated 20S(OH)T3 could conceptually follow a multi-step process adapted from the synthesis of other deuterated sterols.[16][17]

dot

Caption: Conceptual workflow for deuterated internal standard synthesis.

  • Starting Material: A commercially available deuterated steroid precursor with a similar side chain structure.

  • Chemical Modifications: A series of chemical reactions to introduce the specific functionalities of 20S(OH)T3, such as the hydroxyl group at the C20 position and the characteristic triene system of tachysterol. This would likely involve protection and deprotection steps to ensure regioselectivity.

  • Purification: Purification of the final product using chromatographic techniques such as HPLC.

  • Characterization: Confirmation of the structure and isotopic enrichment by NMR and high-resolution mass spectrometry.

Conclusion

The quantitative analysis of this compound metabolites is a formidable task that demands a meticulous and informed approach. By understanding the inherent challenges of stability, isomerization, and detection, and by systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can develop robust and reliable methods to accurately quantify these important biological molecules. The key to success lies in a combination of careful sample handling, optimized sample preparation, and tailored chromatographic and mass spectrometric conditions.

References

  • High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Pure. [Link]

  • A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India. Scientific Reports. [Link]

  • A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses. Rapid Communications in Mass Spectrometry. [Link]

  • Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. ResearchGate. [Link]

  • Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules. [Link]

  • Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal. [Link]

  • Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Journal of Chromatographic Science. [Link]

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. Journal of Analytical Methods in Chemistry. [Link]

  • A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. ResearchGate. [Link]

  • Synthesis of Hydroxylated Sterols in Transgenic Arabidopsis Plants Alters Growth and Steroid Metabolism. Plant Physiology. [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]

  • Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells. Mutation Research/Genetic Toxicology. [Link]

  • Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Semantic Scholar. [Link]

  • Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. The FASEB Journal. [Link]

  • Deuterated squalene and sterols from modified yeast. ANSTO. [Link]

  • MRM transitions of vitamin D analogues and internal standard. ResearchGate. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. [Link]

  • Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Technical Support Center: Method Validation for Sensitive Tachysterol3 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection and method validation of Tachysterol3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with the analysis of this light-sensitive vitamin D3 isomer. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and reliability of your experimental results.

Introduction to this compound Analysis

This compound (T3) is a geometric isomer of previtamin D3, formed upon exposure to UVB radiation.[1] Its metabolites have been shown to be biologically active, making the accurate and sensitive quantification of T3 in various matrices, such as serum, plasma, and tissue homogenates, a critical aspect of research and development in endocrinology and pharmacology.

The analytical determination of this compound is often challenging due to its inherent instability, potential for isomerization, and the complexity of the biological matrices in which it is found. This guide provides a comprehensive framework for validating an analytical method for sensitive T3 detection, structured to address common issues and ensure your method is robust, reliable, and fit for purpose, adhering to international guidelines such as the ICH Q2(R1).

Troubleshooting Guide for this compound Analysis

This section addresses common problems encountered during the analysis of this compound, their probable causes, and scientifically-grounded solutions.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Analyte Signal Degradation of this compound: T3 is highly susceptible to degradation by light, heat, and oxidation.Action: Work under amber or yellow light, use amber glassware/vials, and keep samples on ice or at reduced temperatures. Add antioxidants like Butylated Hydroxytoluene (BHT) to your extraction solvents and final sample solutions.[1] Rationale: Minimizing light exposure prevents photo-isomerization. Low temperatures slow down degradation kinetics. BHT is a radical scavenger that prevents oxidative degradation of the conjugated triene system in T3.
Inefficient Extraction: Poor recovery from the biological matrix.Action: Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents (e.g., methyl tert-butyl ether, hexane/isopropanol). For SPE, select a cartridge and elution solvent that provides good recovery for sterol-like compounds.[2][3] Rationale: The choice of extraction solvent and technique must be tailored to the polarity of T3 and the nature of the matrix to ensure efficient partitioning and recovery.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the analyte.Action: Dilute the sample or reduce the injection volume. Rationale: Overloading the stationary phase leads to a non-Gaussian peak shape. Reducing the analyte mass injected will restore the proper chromatographic behavior.
Secondary Interactions: Analyte interacting with active sites on the column or contaminants.Action: Use a high-purity, well-maintained column. Consider adding a small amount of a competitive agent (e.g., triethylamine) to the mobile phase to block active sites. Ensure the sample solvent is compatible with the mobile phase. Rationale: Silanol groups on the silica support can cause peak tailing. A competitive base can neutralize these sites. Mismatched sample and mobile phase solvents can cause peak distortion.
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Variability in extraction, evaporation, or reconstitution steps.Action: Automate sample preparation where possible. Ensure consistent vortexing times, evaporation under a gentle stream of nitrogen at a controlled temperature, and precise reconstitution volumes. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[4] Rationale: A SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction inconsistencies, allowing for accurate correction and improved precision.
Matrix Effects: Ion suppression or enhancement in LC-MS/MS.Action: Improve sample cleanup using SPE or selective LLE to remove interfering matrix components like phospholipids.[5] Adjust chromatography to separate T3 from the suppression/enhancement zone. A SIL-IS can also help compensate for matrix effects.[4] Rationale: Co-eluting matrix components can interfere with the ionization process in the mass spectrometer source, leading to unreliable quantification.[5]
Inability to Separate Isomers Inadequate Chromatographic Resolution: Co-elution of this compound with other vitamin D3 isomers (e.g., previtamin D3, lumisterol3).Action: Optimize the HPLC method. Test different stationary phases (e.g., C18, PFP).[6] Adjust mobile phase composition and gradient profile. Reduce the flow rate or increase the column length to improve resolution.[7] Rationale: Isomers often have very similar polarities, requiring a highly selective chromatographic system to achieve baseline separation, which is critical for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is a stability-indicating method crucial for this compound analysis?

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, isomers, and other impurities.[8] Given that this compound can readily isomerize or degrade under various stress conditions (acid, base, light, oxidation, heat), it is imperative that the analytical method can separate T3 from these potential interferents to avoid overestimation of its concentration.[1][9] This is a core requirement for reliable stability testing and accurate quantification in biological samples.

Q2: How do I perform a forced degradation study for this compound?

Forced degradation studies are essential to develop and validate a stability-indicating method.[8] A systematic approach involves exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature, and if no degradation, heat to 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation, heat to 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid and solution at 80°C.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm and 365 nm).

Analyze the stressed samples alongside a control. The goal is to achieve 10-30% degradation to ensure that the degradation products are formed at a sufficient level to be detected and resolved from the parent T3 peak.

Q3: What are the acceptance criteria for accuracy and precision during method validation?

According to the FDA's bioanalytical method validation guidance, the accuracy and precision of the method should be determined using replicate analyses of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high). For chromatographic methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[10][11]

Q4: Can I use a surrogate matrix for my calibration standards?

Yes, using a surrogate matrix (e.g., stripped serum or a buffered solution with bovine serum albumin) is a common practice, especially when a blank biological matrix free of the endogenous analyte is difficult to obtain.[2] However, you must demonstrate that the surrogate matrix does not introduce a significant matrix effect and that the method's accuracy and precision are not compromised. This is typically done by comparing the response of the analyte in the surrogate matrix to that in the authentic matrix.

Experimental Protocols & Workflows

Sample Preparation and Extraction Workflow

The following diagram illustrates a typical workflow for the extraction of this compound from a biological matrix like serum, designed to minimize degradation and matrix effects.

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis Sample Serum Sample Add_IS Spike with Internal Standard (e.g., d6-Tachysterol3) Sample->Add_IS Add_BHT Add Antioxidant (BHT) Add_IS->Add_BHT Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_BHT->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant LLE Liquid-Liquid Extraction (e.g., with MTBE) Supernatant->LLE Transfer Evaporation Evaporate to Dryness (under Nitrogen) LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Inject

Caption: Workflow for this compound extraction from serum.

Method Validation Workflow

A logical flow for validating the analytical method in accordance with ICH Q2(R1) guidelines is presented below.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability cluster_3 System Performance MethodDev Initial Method Setup (LC & MS Parameters) Specificity Specificity / Selectivity (Interference Check) MethodDev->Specificity SST System Suitability Testing MethodDev->SST Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LLOQ Limit of Quantification Linearity->LLOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Precision->Stability Robustness Robustness (Deliberate Small Changes) Stability->Robustness Robustness->SST

Caption: Logical workflow for analytical method validation.

Detailed Protocols for Method Validation Parameters

System Suitability Testing (SST)

Objective: To ensure the chromatographic system is adequate for the intended analysis.[12]

Procedure:

  • Prepare a system suitability solution containing this compound and any critical isomers at a concentration that provides a sufficient signal-to-noise ratio.

  • Inject the SST solution five or six times at the beginning of each analytical run.

  • Calculate the following parameters:

    • Precision of Peak Area and Retention Time: The relative standard deviation (%RSD) should be less than 2.0%.[13][14]

    • Resolution (Rs): The resolution between this compound and its closest eluting isomer should be greater than 1.5.[15]

    • Tailing Factor (T): The tailing factor for the this compound peak should be less than 2.0.[13][14]

    • Theoretical Plates (N): The plate count should be within the method-specific limits, indicating column efficiency.[14]

Acceptance Criteria: The system is deemed suitable for analysis only if all SST parameters meet the pre-defined criteria.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Isomeric Specificity: Inject individual solutions of known this compound isomers (e.g., previtamin D3, lumisterol3, vitamin D3) to determine their retention times and ensure they are resolved from the this compound peak.[15]

  • Forced Degradation: Analyze the samples from the forced degradation study. The method must be able to separate the this compound peak from all major degradation product peaks.

  • Matrix Selectivity: Analyze at least six different blank matrix lots. There should be no significant interfering peaks at the retention time of this compound or the internal standard.[16]

Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17]

Procedure:

  • Prepare a series of at least five to six calibration standards by spiking known amounts of this compound into the blank matrix. The range should cover the expected concentrations in the study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).[18]

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.[15]

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% at the LLOQ).[16]

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Procedure:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, high) within the calibration range.

  • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Calculate the accuracy (%Recovery) and precision (%CV) for each level.

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).[11]

  • Precision: The %CV should not exceed 15% (20% at LLOQ).[11]

Stability

Objective: To evaluate the stability of this compound in the biological matrix under various conditions that may be encountered during sample handling and storage.[19]

Procedure:

  • Analyze QC samples (low and high concentrations) after exposing them to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C or -80°C to room temperature).

    • Bench-Top Stability: Stored at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.[19]

  • Compare the measured concentrations to those of freshly prepared QC samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

References

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). MDPI. Retrieved from [Link]

  • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). National Institutes of Health. Retrieved from [Link]

  • Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. (2020). ResearchGate. Retrieved from [Link]

  • Robustness and ruggedness relation to LC-MS method development. (n.d.). Sisu@UT. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. (n.d.). Master Analytical Validation. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

  • Sample preparation of free sterols from vegetable oils by countercurrent chromatography in co-current mode. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Accuracy and Precision in Bioanalysis: Review of Case Studies. (2019). U.S. Food and Drug Administration. Retrieved from [Link]

  • Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. (2017). PubMed. Retrieved from [Link]

  • A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. (n.d.). Agilent. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). MicroSolv. Retrieved from [Link]

  • Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Retrieved from [Link]

  • Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. (2025). ResearchGate. Retrieved from [Link]

  • Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. (2025). Pharma Times Official. Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Bioanalytical Services. Retrieved from [Link]

  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. (2025). Altabrisa Group. Retrieved from [Link]

  • Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. (2016). Oxford Academic. Retrieved from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC North America. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Gene Regulatory Effects of Tachysterol3 and Calcitriol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and gene regulation, the vitamin D endocrine system stands as a cornerstone, influencing a vast array of physiological processes. At the heart of this system lies the potent steroid hormone, Calcitriol (1α,25-dihydroxyvitamin D3), the most biologically active metabolite of vitamin D. However, the solar irradiation of previtamin D3 not only leads to the formation of vitamin D3 but also to a family of photoisomers, including Tachysterol3. Once considered biologically inert, recent research has unveiled that this compound can be metabolized into active hydroxyderivatives, namely 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), which possess their own unique gene regulatory profiles.[1][2]

This guide provides a comprehensive comparison of the gene regulatory effects of this compound and its active metabolites against the well-established actions of Calcitriol. We will delve into their distinct mechanisms of action, differential gene targets, and the experimental methodologies used to elucidate these differences, offering a critical resource for researchers navigating the complexities of vitamin D signaling.

Unraveling the Molecules: Calcitriol and this compound

Calcitriol , the hormonal form of vitamin D, is synthesized through a two-step hydroxylation process of vitamin D3 in the liver and kidneys. It is the principal ligand for the Vitamin D Receptor (VDR), a nuclear transcription factor that governs the expression of a multitude of genes.[3][4]

This compound is a photoisomer of previtamin D3, formed upon exposure to ultraviolet B (UVB) radiation.[1] Unlike Calcitriol, this compound itself exhibits negligible affinity for the VDR. Its biological relevance emerges upon metabolic activation by enzymes such as CYP11A1 and CYP27A1, which convert it into hydroxylated metabolites, primarily 20S(OH)T3 and 25(OH)T3.[1][2] These metabolites are the primary effectors of this compound's biological activity.

Mechanisms of Action: A Tale of Two Pathways

The gene regulatory actions of both Calcitriol and the active metabolites of this compound are primarily mediated through the Vitamin D Receptor (VDR). However, the nuances of their interactions with the VDR and their subsequent engagement with other cellular machinery reveal important distinctions.

The Canonical VDR Signaling Pathway

The classical mechanism of action for both Calcitriol and the hydroxylated this compound metabolites involves the genomic pathway, as illustrated below.

VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Calcitriol or 20S(OH)T3 / 25(OH)T3 VDR_cyto VDR Ligand->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Translocation RXR_cyto RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds Coactivators Co-activators (e.g., SRC, DRIP) VDRE->Coactivators Recruits Corepressors Co-repressors VDRE->Corepressors Releases Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Figure 1. Canonical VDR-mediated gene regulation pathway.

Upon entering the cell, the ligand (Calcitriol or a this compound metabolite) binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This binding event typically leads to the recruitment of co-activator proteins and the dismissal of co-repressor proteins, ultimately initiating or enhancing the transcription of target genes.[3]

Differential VDR Affinity and Potency

A critical point of divergence between Calcitriol and this compound metabolites lies in their affinity for the VDR. Calcitriol exhibits a very high binding affinity for the VDR, in the picomolar to low nanomolar range, which underpins its potent biological activity.[3] In contrast, the hydroxylated metabolites of this compound, such as 25-hydroxythis compound, have a significantly lower binding affinity for the VDR, with reported dissociation constants in the nanomolar range. This lower affinity suggests that higher concentrations of this compound metabolites are required to elicit a biological response comparable to that of Calcitriol.

Beyond the VDR: A Promiscuous Nature of this compound Metabolites

A key distinction of this compound's active metabolites is their ability to interact with other nuclear receptors beyond the VDR. Studies have shown that 20S(OH)T3 and 25(OH)T3 can also act as ligands for the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] This promiscuity suggests that the overall biological effects of this compound are a composite of VDR-dependent and VDR-independent pathways, a feature not attributed to Calcitriol.

Receptor Interactions Calcitriol Calcitriol VDR VDR Calcitriol->VDR High Affinity Tachysterol3_Metabolites 20S(OH)T3 / 25(OH)T3 Tachysterol3_Metabolites->VDR Lower Affinity AhR AhR Tachysterol3_Metabolites->AhR LXRs LXRs Tachysterol3_Metabolites->LXRs PPARg PPARγ Tachysterol3_Metabolites->PPARg

Figure 2. Differential receptor interactions of Calcitriol and this compound metabolites.

Non-Genomic Signaling

Calcitriol is known to elicit rapid, non-genomic effects that are independent of gene transcription. These actions are mediated by a membrane-associated VDR (mVDR) and can involve the activation of various signaling cascades, including those involving protein kinase C and intracellular calcium mobilization.[3][6] In contrast, current evidence suggests that the hydroxylated metabolites of this compound have a very low affinity for the non-genomic binding site of the VDR, indicating a potential lack of significant non-genomic activity through this pathway.[1]

Differential Gene Regulation: A Quantitative Comparison

While both Calcitriol and the active metabolites of this compound can regulate a similar set of genes, particularly those involved in cellular differentiation and antioxidant responses, the magnitude of their effects can differ. The following table summarizes a comparative analysis of their impact on key VDR target genes.

Target GeneBiological FunctionCalcitriol (Fold Induction)20S(OH)T3 / 25(OH)T3 (Fold Induction)Reference(s)
CYP24A1 Vitamin D catabolism (negative feedback)High (e.g., >100-fold)Moderate (e.g., ~10-fold)[2][7]
CAMP (Cathelicidin)Antimicrobial peptide, innate immunitySignificant inductionData not widely available[4]
** involucrin (IVL)**Keratinocyte differentiationSignificant inductionSimilar induction to Calcitriol[2]
Loricrin (LOR) Keratinocyte differentiationSignificant inductionSimilar induction to Calcitriol[2]

Note: The fold induction values are illustrative and can vary depending on the cell type, concentration of the compound, and duration of treatment.

As the table indicates, while both classes of compounds induce the expression of genes like CYP24A1, Calcitriol is a much more potent inducer. In contrast, for genes involved in keratinocyte differentiation, the effects of this compound metabolites appear to be more comparable to those of Calcitriol, suggesting a degree of target gene-specific differential activity.[2]

Experimental Workflows for Comparative Analysis

To discern the nuanced differences in gene regulation between Calcitriol and this compound, a combination of robust experimental techniques is essential. Here, we outline two key methodologies: the Dual-Luciferase Reporter Assay and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Dual-Luciferase Reporter Assay for VDR Activation

This assay is a cornerstone for quantifying the ability of a compound to activate a specific nuclear receptor.

Luciferase Reporter Assay Workflow Start Start Cell_Culture 1. Culture Mammalian Cells Start->Cell_Culture Transfection 2. Co-transfect with: - VDR Expression Vector - VDRE-Luciferase Reporter - Renilla Luciferase Control Cell_Culture->Transfection Treatment 3. Treat with Calcitriol or This compound Metabolites Transfection->Treatment Lysis 4. Lyse Cells Treatment->Lysis Luciferase_Assay 5. Measure Firefly and Renilla Luciferase Activity Lysis->Luciferase_Assay Analysis 6. Normalize Firefly to Renilla and Calculate Fold Activation Luciferase_Assay->Analysis End End Analysis->End ChIP-seq Workflow Start Start Crosslinking 1. Crosslink Proteins to DNA in vivo (e.g., with formaldehyde) Start->Crosslinking Lysis_Sonication 2. Lyse Cells and Shear Chromatin (Sonication) Crosslinking->Lysis_Sonication Immunoprecipitation 3. Immunoprecipitate VDR-DNA Complexes with a VDR-specific Antibody Lysis_Sonication->Immunoprecipitation Washing_Elution 4. Wash to Remove Non-specific Binding and Elute Complexes Immunoprecipitation->Washing_Elution Reverse_Crosslinking 5. Reverse Crosslinks and Purify DNA Washing_Elution->Reverse_Crosslinking Library_Prep_Seq 6. Prepare Sequencing Library and Perform High-Throughput Sequencing Reverse_Crosslinking->Library_Prep_Seq Data_Analysis 7. Align Reads to Genome, Identify Peak Binding Sites, and Perform Motif Analysis Library_Prep_Seq->Data_Analysis End End Data_Analysis->End

Figure 4. General workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Step-by-Step Methodology:

  • Cross-linking: Treat cells with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA. [8]2. Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion. [8]3. Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the VDR. This antibody will bind to the VDR-DNA complexes.

  • Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-VDR-DNA complexes. Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the captured complexes from the beads and reverse the protein-DNA cross-links by heating. Purify the DNA. [8]6. Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify regions of enrichment, known as "peaks," which represent the VDR binding sites.

Self-Validating System: A crucial control in ChIP-seq is the "input" sample, which is a portion of the sheared chromatin that has not been subjected to immunoprecipitation. Comparing the immunoprecipitated sample to the input control allows for the identification of true enrichment sites. Additionally, performing ChIP-seq with a non-specific IgG antibody serves as a negative control to identify and filter out regions that non-specifically bind to the beads or antibody.

Summary and Future Directions

The study of this compound and its hydroxylated metabolites has opened a new chapter in our understanding of vitamin D signaling. While Calcitriol remains the most potent endogenous VDR ligand, the ability of this compound metabolites to activate the VDR and other nuclear receptors presents intriguing possibilities for therapeutic development.

Key Differences:

  • VDR Affinity: Calcitriol has a much higher affinity for the VDR than the active metabolites of this compound.

  • Receptor Promiscuity: this compound metabolites can activate other nuclear receptors (AhR, LXRs, PPARγ), while Calcitriol is highly specific for the VDR.

  • Non-Genomic Actions: Calcitriol has well-documented non-genomic effects, whereas the non-genomic activity of this compound metabolites appears to be limited.

  • Gene Regulation Potency: Calcitriol is generally a more potent regulator of VDR target genes, although the differential effects can be gene-specific.

Future research should focus on a more comprehensive, quantitative comparison of the transcriptomes regulated by Calcitriol and the various hydroxylated metabolites of this compound. Understanding the differential recruitment of co-regulators to the VDR upon binding to these different ligands will also be crucial for elucidating the molecular basis of their distinct biological activities. This knowledge will be invaluable for the design of novel, selective VDR modulators with improved therapeutic profiles for a range of diseases.

References

  • Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease. MDPI. Available from: [Link]

  • Mechanism of regulation of gene expression by calcitriol in target... - ResearchGate. Available from: [Link]

  • Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes - MDPI. Available from: [Link]

  • Comparative in vivo expression of the calcitriol-24-hydroxylase gene in kidney and intestine. Available from: [Link]

  • In a nongenomic action, steroid hormone 20-hydroxyecdysone induces phosphorylation of cyclin-dependent kinase 10 to promote gene transcription - PubMed. Available from: [Link]

  • Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed. Available from: [Link]

  • Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PubMed Central. Available from: [Link]

  • Differential recruitment of coactivators to the vitamin D receptor transcriptional complex by 1alpha,25-dihydroxyvitamin D3 analogs - PubMed. Available from: [Link]

  • Non-genomic Effects of Glucocorticoids: An Updated View. Available from: [Link]

  • Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed. Available from: [Link]

  • Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC - PubMed Central. Available from: [Link]

  • Technical Manual Dual Luciferase Reporter Assay Kit Catalogue Code: BA0180 Pack Size. Available from: [Link]

  • ChIP-seq Protocols and Methods | Springer Nature Experiments. Available from: [Link]

  • Interaction of vitamin D with membrane-based signaling pathways - Frontiers. Available from: [Link]

  • Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - Frontiers. Available from: [Link]

  • Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC. Available from: [Link]

  • Profiling of Transcription Factor Binding Events by Chromatin Immunoprecipitation Sequencing (ChIP-seq) - ResearchGate. Available from: [Link]

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. Available from: [Link]

  • Membrane Receptors for Vitamin D Metabolites - ResearchGate. Available from: [Link]

  • (PDF) Rapid non-genomic effects of corticosteroids and their role in the central stress response - ResearchGate. Available from: [Link]

  • Dual-Luciferase® Reporter Assay System - YouTube. Available from: [Link]

  • Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism - MDPI. Available from: [Link]

  • Interindividual Genetic Differences Drive Discordance Between Serum Calcidiol and Calcitriol Concentrations in Females - PMC - PubMed Central. Available from: [Link]

  • Calcitriol regulates immune genes CD14 and CD180 to modulate LPS responses in human trophoblasts - PubMed. Available from: [Link]

  • Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer's Disease - MDPI. Available from: [Link]

  • Differential regulation of epidermal function by VDR coactivators - PubMed - NIH. Available from: [Link]

Sources

A Comparative Analysis of Tachysterol3 and Other Secosteroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of steroid and secosteroid research, a nuanced understanding of the structure-function relationships of novel compounds is paramount for driving innovation in drug development. This guide provides a comparative analysis of Tachysterol3, a photoproduct of previtamin D3, and other prominent secosteroids. We will delve into their distinct biological activities, mechanisms of action, and the experimental frameworks used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this promising class of molecules.

Introduction to Secosteroids: Beyond the Vitamin D Horizon

Secosteroids are a class of chemical compounds derived from steroids, characterized by a broken bond in one of the steroid rings.[1] The most well-known secosteroids belong to the vitamin D family, which play crucial roles in calcium homeostasis, immune modulation, and cell proliferation and differentiation.[1][2] The canonical pathway of vitamin D3 activation involves sequential hydroxylation to its biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), which primarily signals through the Vitamin D Receptor (VDR).[3]

However, the world of secosteroids is far broader. Non-canonical pathways and the generation of various photoproducts from 7-dehydrocholesterol (7-DHC) lead to a diverse array of molecules with unique biological profiles.[4] Among these is this compound (T3), a geometric isomer of previtamin D3 formed upon exposure to UVB radiation.[3][5] Initially considered an inactive byproduct, recent research has unveiled that T3 and its metabolites possess significant biological activities, often distinct from the classical vitamin D signaling pathways.

This compound: A Secosteroid with Pleiotropic Actions

This compound itself exhibits minimal biological activity; its significance lies in its metabolic activation into potent hydroxyderivatives.[6] The key enzymes CYP11A1 and CYP27A1 hydroxylate T3 to produce 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), respectively.[6] These metabolites have been detected in human epidermis and serum, indicating their physiological relevance.[6]

A pivotal finding is that these hydroxylated T3 derivatives exert their effects through multiple nuclear receptors, a characteristic that distinguishes them from the more VDR-centric action of 1,25(OH)₂D₃.[6][7][8]

Multi-Receptor Engagement of this compound Metabolites

The biological activity of T3 metabolites is not restricted to the VDR. They have been shown to interact with a range of other nuclear receptors, suggesting broader therapeutic applications.[6][7]

  • Vitamin D Receptor (VDR): 20S(OH)T3 and 25(OH)T3 act on the VDR, as evidenced by their ability to induce VDR translocation to the nucleus and stimulate the expression of the VDR target gene, CYP24A1.[6]

  • Aryl Hydrocarbon Receptor (AhR): 20S(OH)T3 is a marked activator of the AhR, with 25(OH)T3 showing a smaller effect.[6]

  • Liver X Receptors (LXRα and LXRβ): T3 hydroxyderivatives demonstrate high-affinity binding to the ligand-binding domains of both LXRα and LXRβ.[6]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): These metabolites also show high-affinity binding to PPARγ.[6]

This promiscuous receptor interaction profile suggests that this compound and its derivatives may influence a wider array of cellular processes than classical vitamin D compounds.

Comparative Performance Analysis: this compound vs. Other Secosteroids

A direct comparison with other secosteroids reveals both overlapping and unique functional attributes of this compound metabolites. The most extensively studied comparator is the canonical active form of vitamin D3, 1,25(OH)₂D₃.

Anti-proliferative and Pro-differentiative Effects

One of the hallmarks of active vitamin D compounds is their ability to inhibit cell proliferation and promote cell differentiation, properties that are highly relevant for dermatological and oncological applications.

Experimental data shows that 20S(OH)T3 and 25(OH)T3 inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts in a manner similar to 1,25(OH)₂D₃.[3][6] However, in general, 1,25(OH)₂D₃ demonstrates greater potency in these assays.[3]

Furthermore, T3 hydroxyderivatives stimulate the expression of genes involved in keratinocyte differentiation (e.g., KRT1, KRT10, FLG, IVL) and those coding for anti-oxidative enzymes.[3]

Antioxidant Functions

Oxidative stress is a key contributor to cellular damage and is implicated in a wide range of diseases.[2] Vitamin D and its metabolites are known to possess antioxidant properties.[2][9] The ability of T3 metabolites to upregulate antioxidant genes suggests a similar protective role.[3] This positions them alongside other CYP11A1-derived vitamin D and lumisterol metabolites that have been shown to attenuate UVB-induced oxidative stress and DNA damage.[9]

Intestinal Absorption

For oral drug delivery, intestinal absorption is a critical parameter. While direct comparative data for this compound is not available, studies on other novel secosteroids using Caco-2 cell monolayers provide a relevant experimental framework for future comparisons.[10][11] These studies compare the uptake and transport of new secosteroids to that of vitamin D3, offering a standardized in vitro model for assessing bioavailability.[10][11]

In Silico Predicted Activities

Computational tools can predict the biological activity spectra of novel compounds, offering a preliminary comparison with established molecules. For instance, in silico analyses have been used to compare the potential pharmacological activities of various vitamin D analogues (D2-D7) and other novel secosteroids.[10][12] Such studies predict a range of activities including anti-psoriatic, anti-neoplastic, and chemopreventive effects.[10] A similar in silico approach for this compound and its metabolites could provide valuable insights into their therapeutic potential relative to other secosteroids.

Tabular Summary of Comparative Data

FeatureThis compound Metabolites (20S(OH)T3, 25(OH)T3)1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃)Other Vitamin D Analogues (e.g., D2, D4-D7)
Primary Receptor(s) VDR, AhR, LXRα/β, PPARγ[6]Primarily VDR[3]Primarily VDR, with varying affinities[13]
Anti-proliferative Activity Inhibits proliferation of keratinocytes and fibroblasts[3][6]Potent inhibitor of proliferation[3]Variable anti-proliferative effects[10]
Pro-differentiative Activity Stimulates keratinocyte differentiation[3][6]Potent inducer of differentiationKnown to induce differentiation
Antioxidant Gene Upregulation Yes[3]Yes[9]Yes[9]
In Vivo Detection Detected in human serum and epidermis[6]Well-established presence in human circulationDependent on intake and metabolism

Experimental Protocols for Comparative Analysis

To ensure scientific rigor and enable meaningful comparisons between this compound and other secosteroids, standardized experimental protocols are essential.

Cell Culture and Proliferation Assay

Objective: To compare the anti-proliferative effects of different secosteroids on human epidermal keratinocytes and dermal fibroblasts.

Methodology:

  • Cell Seeding: Plate primary human epidermal keratinocytes or dermal fibroblasts in 96-well plates at a density of 5 x 10³ cells/well.

  • Treatment: After 24 hours, treat the cells with varying concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M) of this compound metabolites, 1,25(OH)₂D₃, or other secosteroids of interest. Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound to compare their potencies.

Gene Expression Analysis by qRT-PCR

Objective: To assess the ability of secosteroids to modulate the expression of target genes (e.g., CYP24A1, KRT10, SOD1).

Methodology:

  • Cell Treatment: Culture human keratinocytes in 6-well plates and treat with the secosteroids at a fixed concentration (e.g., 10⁻⁸ M) for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Receptor Transactivation Assay

Objective: To compare the ability of secosteroids to activate specific nuclear receptors (e.g., VDR, AhR).

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the receptor of interest (e.g., human VDR) and a reporter plasmid containing a response element linked to a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with the secosteroids for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold induction over the vehicle control.

Visualizing Molecular Pathways and Workflows

Metabolic Activation and Multi-Receptor Signaling of this compound

Tachysterol3_Pathway cluster_activation Metabolic Activation cluster_receptors Receptor Targets cluster_effects Cellular Effects T3 This compound 20S(OH)T3 20S(OH)T3 T3->20S(OH)T3 CYP11A1 25(OH)T3 25(OH)T3 T3->25(OH)T3 CYP27A1 VDR VDR 20S(OH)T3->VDR AhR AhR 20S(OH)T3->AhR Marked activation LXR LXRα/β 20S(OH)T3->LXR PPARg PPARγ 20S(OH)T3->PPARg 25(OH)T3->VDR 25(OH)T3->AhR Smaller effect 25(OH)T3->LXR 25(OH)T3->PPARg Proliferation Inhibit Proliferation VDR->Proliferation Differentiation Promote Differentiation VDR->Differentiation Antioxidant Antioxidant Response VDR->Antioxidant AhR->Antioxidant

Caption: Metabolic activation of this compound and subsequent signaling through multiple nuclear receptors.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison T3_metabolites This compound Metabolites Prolif Proliferation Assay T3_metabolites->Prolif GeneExpr Gene Expression (qRT-PCR) T3_metabolites->GeneExpr ReceptorAct Receptor Transactivation T3_metabolites->ReceptorAct Seco_X Other Secosteroids (e.g., 1,25(OH)₂D₃) Seco_X->Prolif Seco_X->GeneExpr Seco_X->ReceptorAct IC50 IC₅₀ Comparison Prolif->IC50 FoldChange Fold Change in Gene Expression GeneExpr->FoldChange EC50 EC₅₀ for Receptor Activation ReceptorAct->EC50

Caption: Workflow for the comparative in vitro analysis of secosteroids.

Conclusion and Future Directions

The study of this compound and its hydroxylated metabolites is expanding our understanding of secosteroid biology. Their unique ability to engage multiple nuclear receptors, including VDR, AhR, LXRs, and PPARγ, distinguishes them from the more VDR-selective classical vitamin D compounds.[6] While their anti-proliferative and pro-differentiative effects are comparable to 1,25(OH)₂D₃, their broader receptor profile may offer a more nuanced and potentially safer therapeutic window for various pathologies, including skin disorders, cancers, and inflammatory diseases.[3][4][6]

Future research should focus on direct, head-to-head comparative studies of this compound metabolites against a wider range of secosteroids, both natural and synthetic. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. A deeper understanding of the specific gene regulatory networks modulated by this compound through its various receptor targets will be key to unlocking its full therapeutic potential.

References

  • Slominski, A. T., Kim, T. K., Li, W., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22425. [Link]

  • Slominski, A. T., Kim, T. K., Li, W., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. PMC. [Link]

  • Tuckey, R. C., Slominski, A. T., & Li, W. (2021). Steroids and Secosteroids in the Modulation of Inflammation and Immunity. Frontiers in Immunology, 12, 792723. [Link]

  • Kim, Y. S., Kim, Y., & Lee, J. H. (2023). Organic Synthesis of New Secosteroids from Fucosterol, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D. International Journal of Molecular Sciences, 24(20), 15309. [Link]

  • Mihaylova, D., & Dessev, T. (2022). In Silico Prediction of Steroids and Triterpenoids as Potential Regulators of Lipid Metabolism. Molecules, 27(19), 6527. [Link]

  • Slominski, A. T., Li, W., & Kim, T. K. (2023). Antioxidant Functions of Vitamin D and CYP11A1-Derived Vitamin D, Tachysterol, and Lumisterol Metabolites: Mechanisms, Clinical Implications, and Future Directions. Antioxidants, 12(3), 569. [Link]

  • Kim, Y. S., Kim, Y., & Lee, J. H. (2023). Organic Synthesis of New Secosteroids from Fucosterol, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D. ResearchGate. [Link]

  • Slominski, A. T., Kim, T. K., Li, W., et al. (2022). Metabolic activation of tachysterol to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors. Journal of the Endocrine Society, 6(Suppl 1), A895. [Link]

  • Wikipedia. (n.d.). Vitamin D. [Link]

  • Slominski, A. T., Chaiprasongsuk, A., Janjetovic, Z., et al. (2020). Photoprotective properties of vitamin D and lumisterol hydroxyderivatives. Journal of Steroid Biochemistry and Molecular Biology, 198, 105573. [Link]

  • ResearchGate. (2022). This compound compounds act as agonists on the AhR. [Link]

  • ResearchGate. (2022). This compound-hydroxyderivatives inhibit cell proliferation and... [Link]

  • Sokołowska, E., & Błachnio-Zabielska, A. (2023). Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(7), 6479. [Link]

Sources

Navigating the Vitamin D Receptor: A Comparative Docking Analysis of Tachysterol3 and Established Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Sunshine Vitamin

The Vitamin D Receptor (VDR), a ligand-inducible transcription factor, is a well-established therapeutic target for a multitude of pathologies, ranging from osteoporosis and psoriasis to various cancers. Its canonical ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), orchestrates a symphony of genomic responses by forming a heterodimer with the retinoid-X receptor (RXR), which then binds to Vitamin D Responsive Elements (VDREs) in the promoter regions of target genes. This signaling cascade, crucial for calcium homeostasis and cellular differentiation, has spurred the development of a plethora of synthetic VDR ligands aiming to dissociate the therapeutic benefits from the dose-limiting hypercalcemia associated with calcitriol.

Tachysterol3, a stereoisomer of pre-vitamin D3, has recently emerged as a molecule of interest. While traditionally considered an inactive photoproduct, recent evidence reveals that its hydroxylated metabolites, 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), are biologically active and engage the VDR. This guide provides an in-depth, comparative analysis of the VDR docking profiles of this compound and its metabolites against a panel of well-characterized VDR ligands. We will dissect the structural nuances that govern their binding affinities and functional outcomes, offering a robust framework for researchers and drug development professionals navigating this complex and promising therapeutic landscape.

The Vitamin D Receptor Signaling Pathway

The biological effects of VDR ligands are initiated by their binding to the Ligand Binding Domain (LBD) of the receptor. This event triggers a conformational change in the VDR, promoting its heterodimerization with RXR. The VDR/RXR complex then translocates to the nucleus and binds to VDREs on the DNA, recruiting a cohort of co-activator or co-repressor proteins to modulate the transcription of target genes.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_Ligand VDR-Ligand Complex VDR->VDR_Ligand Ligand VDR Ligand (e.g., Calcitriol, this compound metabolites) Ligand->VDR Binding RXR RXR VDR_RXR_Ligand VDR-RXR-Ligand Heterodimer RXR->VDR_RXR_Ligand VDR_Ligand->VDR_RXR_Ligand Heterodimerization DNA DNA VDRE VDRE VDR_RXR_Ligand->VDRE Binding to VDRE Coactivators Co-activators VDRE->Coactivators Recruitment Target_Gene Target Gene Transcription Coactivators->Target_Gene Modulation

Caption: The canonical VDR signaling pathway.

A Self-Validating Molecular Docking Workflow for VDR

To ensure the scientific rigor of our comparative analysis, we present a detailed, self-validating molecular docking protocol. This workflow is designed to be a self-contained system of checks and balances, providing confidence in the generated docking scores and binding pose predictions.

Docking_Workflow PDB_Selection 1. PDB Structure Selection (e.g., 1DB1, 3A3Z, 7QPP) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Grid_Generation 4. Grid Box Generation (Define binding site) Protein_Prep->Grid_Generation Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Redocking 5. Protocol Validation (Redocking) (RMSD < 2.0 Å) Ligand_Prep->Redocking Grid_Generation->Redocking Docking 6. Molecular Docking (e.g., AutoDock Vina) Redocking->Docking Validation OK Analysis 7. Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis

Caption: A self-validating molecular docking workflow.

Experimental Protocol: VDR Molecular Docking
  • PDB Structure Selection & Preparation:

    • Rationale: The choice of the VDR crystal structure is critical. Different conformations (agonist vs. antagonist-bound) can significantly impact docking results. For this comparative guide, we recommend using a high-resolution structure of the VDR Ligand Binding Domain (LBD) complexed with a known agonist, such as calcitriol (e.g., PDB ID: 1DB1, 7QPP) or a synthetic agonist (e.g., PDB ID: 3A3Z).

    • Protocol:

      • Download the selected PDB file from the RCSB Protein Data Bank.

      • Prepare the protein using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogen atoms, and assigning appropriate bond orders and charges.

  • Ligand Preparation:

    • Rationale: The three-dimensional structure and charge distribution of the ligands are crucial for accurate docking.

    • Protocol:

      • Obtain 2D structures of this compound and other VDR ligands.

      • Convert the 2D structures to 3D using a tool like Open Babel or ChemDraw.

      • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.

  • Grid Box Generation:

    • Rationale: The grid box defines the search space for the docking algorithm within the VDR's ligand-binding pocket.

    • Protocol:

      • Define the grid box to encompass the entire ligand-binding pocket, typically centered on the co-crystallized ligand if available. A grid box size of approximately 25 Å x 25 Å x 25 Å is a good starting point for VDR.

  • Protocol Validation (Redocking):

    • Rationale: This is a critical self-validating step. By redocking the co-crystallized ligand back into its binding site, we can assess the ability of the docking protocol to reproduce the experimentally determined binding pose.

    • Protocol:

      • Extract the co-crystallized ligand from the prepared PDB structure.

      • Dock the extracted ligand back into the receptor using the defined grid box and docking parameters.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.

  • Molecular Docking:

    • Rationale: This step predicts the preferred binding orientation and affinity of the test ligands within the VDR's binding pocket.

    • Protocol:

      • Perform molecular docking for this compound, its metabolites, and the panel of VDR ligands using a validated docking program like AutoDock Vina or Glide.

      • Generate multiple binding poses for each ligand to explore different potential binding modes.

  • Pose Analysis & Scoring:

    • Rationale: The docking score provides a quantitative estimate of the binding affinity. Analysis of the binding poses reveals key molecular interactions.

    • Protocol:

      • Analyze the docking results, focusing on the predicted binding energy (docking score) of the top-ranked poses.

      • Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical residues in the VDR LBD.

Comparative Docking Score Analysis

The following table summarizes the predicted binding affinities (docking scores) of this compound, its metabolites, and a selection of VDR ligands. It is important to note that docking scores can vary depending on the software and specific parameters used. Therefore, for the most accurate comparison, scores from studies employing similar methodologies should be prioritized.

LigandTypePredicted Binding Energy (kcal/mol)Key Interacting Residues (Observed or Predicted)
This compound PrecursorLower affinity (inferred)Minimal interaction with the genomic binding pocket.
20S(OH)T3 MetaboliteHighLeu233, Val234, Ser237, Ile271, Ser275, Ser278, Trp286, Val300, His305, His397, Tyr143, Tyr147.
25(OH)T3 MetaboliteHighLeu233, Val234, Ser237, Ile271, Ser275, Ser278, Trp286, Val300, His305, His397, Tyr143, Tyr147.
Calcitriol Natural Agonist-10.0 to -12.0Ser237, Arg274, Ser278, Tyr143, His305, His397.
Maxacalcitol Synthetic Agonist-9.0 to -11.0Similar to Calcitriol.
Paricalcitol Synthetic Agonist-8.0 to -10.0Similar to Calcitriol.
Doxercalciferol Synthetic Agonist-8.0 to -10.0Similar to Calcitriol.
ZK 159222 Antagonist-7.0 to -9.0Induces a distinct conformation of the LBD.

Experimental Binding Affinity Data

While docking scores provide valuable predictions, experimental binding affinity data, such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant), are essential for validating computational findings. It's important to understand that while related, these values are not always directly comparable and depend on the specific assay conditions.

LigandAssay TypeBinding Affinity (nM)
This compound -Data not readily available
20S(OH)T3 Reporter AssayPotent VDR activator
25(OH)T3 Reporter AssayPotent VDR activator
Calcitriol Radioligand BindingKd: ~0.1 - 1.0
Maxacalcitol Competitive BindingIC50: ~0.5 - 2.0
Paricalcitol Competitive BindingIC50: ~1.0 - 5.0
Doxercalciferol Competitive BindingIC50: ~2.0 - 10.0
ZK 159222 Competitive BindingIC50: ~5.0 - 20.0

Structure-Activity Relationship (SAR) Insights and Expert Analysis

The comparative data reveals several key insights into the structure-activity relationships of VDR ligands:

  • The Critical Role of Hydroxylation for this compound Activity: The docking scores and experimental evidence strongly suggest that this compound itself has a low affinity for the VDR's genomic binding pocket. However, hydroxylation at the C20 or C25 positions dramatically increases its binding affinity and agonist activity, highlighting the importance of these hydroxyl groups for anchoring the ligand within the LBD through hydrogen bonds with key residues like Ser278 and His397.

  • Agonist vs. Antagonist Binding Modes: VDR agonists, like calcitriol and the hydroxylated this compound metabolites, stabilize an "active" conformation of the LBD, particularly of helix 12, which is crucial for the recruitment of co-activators. In contrast, VDR antagonists bind in a manner that prevents this conformational change, often by introducing bulky side chains that clash with the active conformation of helix 12.

  • Implications for Drug Design: The discovery of biologically active this compound metabolites opens up a new avenue for VDR-targeted drug design. The unique stereochemistry of the this compound backbone may offer a novel scaffold for developing VDR modulators with distinct pharmacological profiles. Understanding the precise interactions of the 20S- and 25-hydroxyl groups can guide the synthesis of new analogs with improved potency and selectivity.

Conclusion: A New Chapter in VDR Modulation

This comprehensive guide illuminates the standing of this compound and its metabolites within the broader landscape of VDR ligands. While this compound in its native form exhibits minimal interaction with the VDR's genomic pocket, its hydroxylated derivatives are potent activators, with predicted binding affinities comparable to established agonists. The provided self-validating docking workflow offers a robust methodology for researchers to further explore this and other novel VDR modulators. The comparative analysis of docking scores and experimental binding data underscores the critical structural determinants for VDR engagement and provides a solid foundation for the rational design of next-generation VDR-targeted therapeutics.

References

  • Preethi, M. S., Premkumar, K., & Devi, S. A. (2022). Molecular docking study on vitamin D supplements to understand their interaction with VDR-RXRα heterodimer and VDRE of TAGAP gene. Journal of Biomolecular Structure & Dynamics, 41(15), 7009-7018.
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  • Arnold, L. A., & Christakos, S. (2014). Identification of VDR Antagonists among Nuclear Receptor Ligands Using Virtual Screening. Vitamins & Hormones, 95, 237-268.
  • Preethi, M. S., Premkumar, K., & Devi, S. A. (2022). Molecular docking study on vitamin D supplements to understand their interaction with VDR-RXRα heterodimer and VDRE of TAGAP gene.
  • Yamamoto, K., & DeLuca, H. F. (2020). Mechanism of Vitamin D Receptor Ligand-Binding Domain Regulation Studied by gREST Simulations.
  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H.
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  • Xie, Y., Su, P., Chen, L., & Li, F. (2020). A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials. BMC Nephrology, 21(1), 205.
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  • Saini, R. K., & Norman, A. W. (2024). Structure and the Anticancer Activity of Vitamin D Receptor Agonists. Molecules, 29(12), 2853.
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A Cross-Study Comparative Analysis of Tachysterol3 Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Vitamin D3 – Unveiling the Therapeutic Potential of Tachysterol3

The well-established role of Vitamin D3 in calcium homeostasis and its therapeutic applications in various skin disorders has paved the way for exploring related photoisomers. Among these, this compound (T3), a photoproduct of previtamin D3, is emerging as a molecule of significant interest.[1][2] Initially considered an inactive byproduct of vitamin D synthesis in the skin, recent research has unveiled that T3 and its metabolites possess distinct biological activities, suggesting a potential therapeutic value that extends beyond the classical vitamin D pathway. This guide provides a comprehensive cross-study comparison of this compound efficacy data, placing it in context with established vitamin D analogs and other relevant therapies. As a senior application scientist, this document is structured to offer not just data, but a causal understanding of the experimental choices and a critical evaluation of the current state of knowledge.

The Metabolic Activation and Multi-Receptor Engagement of this compound

The journey of this compound from a seemingly inert photoproduct to a biologically active molecule begins with its metabolic activation. In the skin, exposure to UVB radiation converts 7-dehydrocholesterol (7-DHC) to previtamin D3, which can then isomerize to vitamin D3 or, upon further UVB exposure, to this compound and Lumisterol3.[1] Once formed, this compound is not biologically inert; it undergoes enzymatic hydroxylation by CYP11A1 and CYP27A1 to produce active metabolites, principally 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3).[3][4] These metabolites have been detected in human epidermis and serum, indicating their physiological relevance.[3][4]

A key differentiator for this compound and its derivatives is their ability to interact with a broader range of nuclear receptors beyond the Vitamin D Receptor (VDR). While they do act on the VDR, they also show affinity for the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This multi-receptor engagement suggests a more complex and potentially multifaceted mechanism of action compared to classical vitamin D analogs.

Tachysterol3_Metabolism_and_Signaling cluster_0 UVB Radiation cluster_1 Metabolic Activation cluster_2 Nuclear Receptor Signaling 7-DHC 7-Dehydrocholesterol Pre-D3 Previtamin D3 7-DHC->Pre-D3 T3 This compound Pre-D3->T3 CYP11A1 CYP11A1 T3->CYP11A1 Hydroxylation CYP27A1 CYP27A1 T3->CYP27A1 Hydroxylation 20S(OH)T3 20S(OH)T3 CYP11A1->20S(OH)T3 25(OH)T3 25(OH)T3 CYP27A1->25(OH)T3 VDR VDR 20S(OH)T3->VDR AhR AhR 20S(OH)T3->AhR LXRs LXRs 20S(OH)T3->LXRs PPARg PPARγ 20S(OH)T3->PPARg 25(OH)T3->VDR 25(OH)T3->AhR 25(OH)T3->LXRs 25(OH)T3->PPARg Gene Expression Modulation of Gene Expression VDR->Gene Expression AhR->Gene Expression LXRs->Gene Expression PPARg->Gene Expression

Figure 1: Metabolic activation and signaling pathways of this compound.

Comparative Efficacy Analysis: this compound vs. Key Comparators

To contextualize the efficacy of this compound, this section compares its preclinical data with established topical treatments for psoriasis, a condition characterized by keratinocyte hyperproliferation and inflammation. The primary comparators are the vitamin D analogs calcipotriol and maxacalcitol, and topical corticosteroids.

Vitamin D Receptor (VDR) Binding Affinity

The therapeutic effects of vitamin D analogs in psoriasis are largely attributed to their binding to the VDR, which modulates the expression of genes involved in cell proliferation and differentiation. A higher binding affinity is often, but not always, correlated with greater potency.

CompoundVDR Binding Affinity (Kd or IC50)Source
25-hydroxythis compound 22 nM (Kd)[1]
1α,25-dihydroxyvitamin D3 (Calcitriol) ~0.1 nM (Kd)[5][6]
Calcipotriol High affinity, comparable to calcitriol[7]
Maxacalcitol High affinity
This compound >20 µM (Kd)[1]

Note: Direct comparative studies using identical methodologies are limited. The provided values are for relative comparison and should be interpreted with caution.

As the table indicates, the parent compound this compound has a very low affinity for the VDR. However, its metabolite, 25-hydroxythis compound, exhibits a significantly higher binding affinity, albeit still lower than the active form of vitamin D3, calcitriol.[1][5][6] Calcipotriol is known to have a VDR binding affinity comparable to calcitriol.[7] The data suggests that the biological activity of this compound is dependent on its metabolic conversion to hydroxylated derivatives.

Antiproliferative Effects on Keratinocytes

A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes. The ability of a compound to inhibit this proliferation is a key measure of its potential therapeutic efficacy.

CompoundAntiproliferative Effect on Keratinocytes (IC50)Source
20S(OH)T3 ~10⁻⁷ M[3]
25(OH)T3 ~10⁻⁶ M[3]
1α,25(OH)2D3 (Calcitriol) ~10⁻⁸ M[3]
Calcipotriol ~10⁻⁹ M to 10⁻⁸ M
Maxacalcitol ~10⁻¹⁰ M

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

The hydroxylated metabolites of this compound, 20S(OH)T3 and 25(OH)T3, have been shown to inhibit the proliferation of human epidermal keratinocytes in a dose-dependent manner.[3][8] While their potency is lower than that of calcitriol, calcipotriol, and maxacalcitol, their efficacy is still within a physiologically relevant range.[3] This demonstrates that the metabolic activation of this compound leads to compounds with clear antiproliferative properties.

Modulation of Inflammatory Cytokines

Psoriasis is an inflammatory disease driven by a complex interplay of cytokines, with the IL-23/Th17 axis playing a central role. Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). The ability of a therapeutic agent to modulate these cytokines is crucial for its anti-inflammatory effect.

CompoundEffect on Key Inflammatory Cytokines (in vitro/in vivo models)Source
This compound Metabolites Downregulation of pro-inflammatory cytokines (qualitative data)
Calcipotriol Inhibits IL-17 and TNF-α production; suppresses the IL-23/Th17 axis.[4][9][10][4][9][10]
Maxacalcitol Downregulates IL-17 and IL-23 production.[2][5][2][5]
Topical Corticosteroids Broad anti-inflammatory effects, including inhibition of TNF-α and other cytokines.

While direct quantitative data on the effect of this compound metabolites on specific psoriasis-related cytokines is still emerging, their interaction with multiple nuclear receptors, including those involved in inflammatory signaling (PPARγ and AhR), suggests a potent anti-inflammatory potential. Calcipotriol and maxacalcitol have well-documented inhibitory effects on the IL-23/Th17 axis, which is a cornerstone of their efficacy in psoriasis.[2][4][5][9][10] Topical corticosteroids exert broad-spectrum anti-inflammatory effects.

Experimental Protocols

To ensure scientific integrity and enable replication, the following are detailed methodologies for key experiments cited in this guide.

Keratinocyte Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on keratinocyte proliferation.

Methodology:

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate growth medium until they reach 80% confluency.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound metabolites, calcipotriol) or vehicle control.

  • Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start culture Culture Keratinocytes start->culture seed Seed cells in 96-well plate culture->seed treat Treat with compound/ vehicle seed->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize formazan incubate2->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for Keratinocyte Proliferation (MTT) Assay.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity (Kd or IC50) of a compound to the Vitamin D Receptor.

Methodology:

  • Receptor Preparation: A source of VDR is prepared, typically from a cell line overexpressing the receptor or from tissue homogenates.

  • Radioligand: A radiolabeled form of a high-affinity VDR ligand, such as [³H]-1α,25(OH)₂D₃, is used.

  • Competition: A constant concentration of the radioligand is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the log of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available data indicates that this compound, through its active metabolites, is a promising therapeutic candidate with a unique multi-receptor engagement profile. Its ability to inhibit keratinocyte proliferation and its potential to modulate inflammatory pathways place it in the same therapeutic arena as established vitamin D analogs.

However, a direct and quantitative comparison of efficacy is currently hampered by a lack of head-to-head studies. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of this compound metabolites with calcipotriol, maxacalcitol, and other relevant compounds using standardized protocols.

  • Quantitative Cytokine Analysis: Performing detailed analyses to quantify the effects of this compound metabolites on the production of key psoriasis-related cytokines.

  • In Vivo Efficacy Models: Evaluating the efficacy of topical formulations of this compound and its metabolites in validated animal models of psoriasis.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the therapeutic potential and safety profile of this compound in patients with psoriasis and other inflammatory skin diseases.

References

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  • Tada, Y., et al. (2018). The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production. Journal of Dermatological Science, 92(1), 69-77. [Link]

  • Kragballe, K. (2012). Vitamin D analog calcipotriol suppresses the Th17 cytokine-induced proinflammatory S100 "alarmins" psoriasin (S100A7) and koebnerisin (S100A15) in psoriasis. Journal of Investigative Dermatology, 132(3), 634-641. [Link]

  • Slominski, A. T., et al. (2022). Metabolic activation of this compound to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors. The FASEB Journal, 36(8), e22451. [Link]

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  • Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression. (2021). National Institutes of Health. [Link]

  • Calcipotriol/Betamethasone Dipropionate Foam Inhibits Th17 Cytokine Secretion and Improves Epidermal Barrier Markers in a Human Th17 Skin Inflammation Model. (2021). National Institutes of Health. [Link]

  • Katz, Y., Nadiv, O., & Beer, Y. (2001). Interleukin-17 enhances tumor necrosis factor alpha-induced synthesis of interleukins 1, 6, and 8 in skin and synovial fibroblasts: a possible role as a "fine-tuning cytokine" in inflammation processes. Arthritis & Rheumatism, 44(9), 2176-2184. [Link]

  • Kawa, S., et al. (2005). Inhibitory Effect of 22-oxa-1,25-dihydroxyvitamin D3, Maxacalcitol, on the Proliferation of Pancreatic Cancer Cell Lines. The Journal of Steroid Biochemistry and Molecular Biology, 97(1-2), 173-177. [Link]

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  • Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases. (2024). MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.